4-(1H-pyrrol-1-ylmethyl)benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-(pyrrol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJRENXLDBXRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359295 | |
| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137025-10-6 | |
| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 4-(1H-pyrrol-1-ylmethyl)benzoic acid: A Technical Overview
To the intended audience of researchers, scientists, and drug development professionals: This document provides a detailed technical guide on the spectroscopic and synthetic aspects of 4-(1H-pyrrol-1-ylmethyl)benzoic acid. It is important to note that while a comprehensive search for experimental spectroscopic data (NMR, IR, Mass) for this specific compound was conducted, no direct experimental spectra or detailed characterization data were found in the available scientific literature and databases.
Therefore, this guide presents the available experimental data for a closely related analogue, 4-(1H-pyrrol-1-yl)benzoic acid , which lacks the methylene (-CH2-) linker between the pyrrole and benzoic acid moieties. This information is provided for comparative purposes. Furthermore, a plausible synthetic protocol for the target molecule, this compound, is proposed based on established chemical methodologies.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of the analogue 4-(1H-pyrrol-1-yl)benzoic acid and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | -COOH |
| ~7.9-8.0 | d | 2H | Aromatic CH (ortho to -COOH) |
| ~7.3-7.4 | d | 2H | Aromatic CH (ortho to -CH2-) |
| ~6.8 | t | 2H | Pyrrole C2, C5-H |
| ~6.2 | t | 2H | Pyrrole C3, C4-H |
| ~5.3 | s | 2H | -CH2- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~143 | Aromatic C (ipso to -CH2-) |
| ~131 | Aromatic C (ipso to -COOH) |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~128 | Aromatic CH (ortho to -CH2-) |
| ~121 | Pyrrole C2, C5 |
| ~109 | Pyrrole C3, C4 |
| ~50-55 | -CH2- |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1680-1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1300 | C-N stretch |
| ~1250, ~1100 | C-O stretch and O-H bend |
| ~700-900 | C-H bend (aromatic) |
Experimental Spectroscopic Data of the Analogue: 4-(1H-pyrrol-1-yl)benzoic acid
For reference and comparison, the following tables present the experimental spectroscopic data for the analogue, 4-(1H-pyrrol-1-yl)benzoic acid.
Table 4: ¹H NMR Spectroscopic Data of 4-(1H-pyrrol-1-yl)benzoic acid[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.97 | s | 1H | -COOH |
| 8.00 | d | 2H | Aromatic CH |
| 7.73 | d | 2H | Aromatic CH |
| 7.51 | t | 2H | Pyrrole C2, C5-H |
| 6.32 | t | 2H | Pyrrole C3, C4-H |
Solvent: DMSO-d₆; 400 MHz
Table 5: ¹³C NMR Spectroscopic Data of 4-(1H-pyrrol-1-yl)benzoic acid[1]
| Chemical Shift (δ, ppm) | Assignment |
| 167.2 | -COOH |
| 143.5 | Aromatic C |
| 131.5 | Aromatic C |
| 127.6 | Aromatic C |
| 119.5 | Pyrrole C |
| 119.0 | Pyrrole C |
| 111.8 | Pyrrole C |
Solvent: DMSO-d₆; 101 MHz
Proposed Experimental Protocols
Synthesis of this compound
This proposed synthesis involves two main steps: 1) the synthesis of pyrrole, and 2) the alkylation of pyrrole with 4-(bromomethyl)benzoic acid.
Step 1: Synthesis of Pyrrole (Paal-Knorr Synthesis)
A common method for synthesizing pyrrole and its derivatives is the Paal-Knorr synthesis.
-
Materials: 1,4-dicarbonyl compound (e.g., succinaldehyde), primary amine or ammonia, solvent (e.g., ethanol, acetic acid), acid or base catalyst (optional).
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the chosen solvent.
-
Add the primary amine or a source of ammonia.
-
The reaction mixture is typically heated to reflux for several hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
-
Step 2: N-Alkylation of Pyrrole with 4-(bromomethyl)benzoic acid
-
Materials: Pyrrole, 4-(bromomethyl)benzoic acid, a base (e.g., potassium carbonate, sodium hydride), a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
To a solution of pyrrole in the chosen solvent, add the base and stir at room temperature.
-
Slowly add a solution of 4-(bromomethyl)benzoic acid in the same solvent.
-
The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed (monitored by TLC).
-
After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using techniques such as Electrospray Ionization (ESI) to determine the accurate mass of the synthesized compound and confirm its elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization.
Physical and chemical properties of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(1H-pyrrol-1-ylmethyl)benzoic acid (CAS No. 137025-10-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document summarizes the available information and, where appropriate, draws comparisons with closely related analogs to provide a contextual understanding. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.
Introduction
This compound is a heterocyclic compound that incorporates a pyrrole ring linked to a benzoic acid moiety via a methylene bridge. This unique structural arrangement suggests potential applications in medicinal chemistry and materials science. The pyrrole nucleus is a common scaffold in numerous biologically active compounds, while the benzoic acid group provides a handle for further chemical modifications and can influence pharmacokinetic properties.[1] This document aims to consolidate the known information regarding its physical and chemical characteristics.
Chemical and Physical Properties
Detailed experimental data on the physical properties of this compound are not widely reported. The following tables summarize the available information for the target compound and a structurally related analog, 4-(1H-pyrrol-1-yl)benzoic acid, for comparative purposes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 137025-10-6 | [2][][4] |
| Molecular Formula | C₁₂H₁₁NO₂ | [][4] |
| Molecular Weight | 201.22 g/mol | [] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O | |
| InChI Key | BVJRENXLDBXRHV-UHFFFAOYSA-N | [] |
| Purity | 96%+ | [2] |
| Physical Description | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Table 2: Comparative Properties of 4-(1H-pyrrol-1-yl)benzoic acid
| Property | Value | Source |
| CAS Number | 22106-33-8 | |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Melting Point | 286-289 °C (lit.) |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For a related compound, 4-(1H-pyrrol-1-yl)benzoic acid, the proton NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the benzene ring, the pyrrole protons, and the acidic proton of the carboxylic acid.[5] Specifically, the spectrum displays a singlet for the carboxylic acid proton at approximately 12.97 ppm, and multiplets for the aromatic and pyrrole protons in the range of 6.32-8.00 ppm.[5] For this compound, one would expect to see an additional singlet for the methylene bridge protons.
-
¹³C NMR: The carbon NMR spectrum of 4-(1H-pyrrol-1-yl)benzoic acid in DMSO-d₆ shows signals for the carboxyl carbon around 167.2 ppm and for the aromatic and pyrrole carbons between 111.8 and 143.5 ppm.[5] For the target compound, an additional signal for the methylene carbon would be expected.
Infrared (IR) Spectroscopy
The IR spectrum of a compound with a carboxylic acid group typically shows a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[6] The pyrrole ring would exhibit C-H and N-H stretching vibrations.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (201.22 g/mol ).
Experimental Protocols
Detailed, peer-reviewed synthesis protocols specifically for this compound are scarce. However, a general synthetic approach can be inferred from procedures for analogous compounds.
Synthesis of Related Benzoic Acid Derivatives
A general procedure for the synthesis of various benzoic acid derivatives involves the use of a nickel catalyst. For example, the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid was achieved using a nickel(0) catalyst with dppp as a ligand, formic acid, and acetic anhydride in THF.[5]
A plausible synthetic route for this compound could involve the reaction of potassium pyrrole with methyl 4-(bromomethyl)benzoate, followed by hydrolysis of the ester to the carboxylic acid.
Caption: Hypothetical inhibition of bacterial growth pathways.
Conclusion
This compound is a compound of interest with potential applications in various fields. However, there is a notable lack of comprehensive, publicly available experimental data regarding its physical, chemical, and biological properties. This guide has compiled the available information and provided context through related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential in drug discovery and materials science.
References
- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2abiotech.net [2abiotech.net]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. rsc.org [rsc.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
4-(1H-pyrrol-1-ylmethyl)benzoic acid CAS number and molecular weight
An In-depth Technical Guide on 4-(1H-pyrrol-1-ylmethyl)benzoic acid
This document provides a concise technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a chemical compound with the molecular formula C12H11NO2.[1] Its core structure consists of a benzoic acid moiety linked to a pyrrole ring through a methylene bridge.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 137025-10-6 | [1] |
| Molecular Formula | C12H11NO2 | [1] |
| Molecular Weight | 201.23 g/mol | [1] |
Experimental Protocols and Signaling Pathways
Due to the absence of defined signaling pathways or experimental workflows in the available literature, the generation of a corresponding visual diagram is not possible at this time.
References
The Rising Therapeutic Potential of Pyrrole-Benzoic Acid Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of the Synthesis, Biological Activities, and Mechanisms of Action of a Promising Pharmacophore
Abstract
The hybridization of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern drug discovery. This technical guide focuses on the burgeoning class of compounds derived from pyrrole and benzoic acid. These derivatives merge the rich biological profile of the pyrrole nucleus—a key component in numerous natural products and approved drugs—with the versatile chemical and biological properties of benzoic acid. This document provides a comprehensive overview of the principal biological activities of pyrrole-benzoic acid derivatives, including their anticancer, antimicrobial, and anti-inflammatory effects. We present quantitative data in structured tables, detail key experimental protocols, and visualize critical biological pathways and experimental workflows to provide researchers, scientists, and drug development professionals with a thorough resource for advancing this promising class of molecules.
Introduction
The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of many biologically significant molecules, including heme, chlorophyll, and vitamin B12. In medicinal chemistry, the pyrrole scaffold is present in a wide array of therapeutic agents, demonstrating its versatility and importance. Pyrrole derivatives are known to exhibit a vast range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][2] The incorporation of a benzoic acid moiety introduces a key functional group that can participate in crucial binding interactions with biological targets, such as hydrogen bonding and ionic interactions, often enhancing potency and modifying pharmacokinetic properties.
The strategic combination of these two moieties into pyrrole-benzoic acid derivatives has yielded compounds with significant therapeutic potential. This guide delves into the primary areas of biological activity, summarizing the quantitative data, outlining the mechanisms of action, and providing the detailed experimental methodologies necessary for their evaluation.
General Synthesis Strategies
The construction of pyrrole-benzoic acid derivatives typically involves the formation of a stable bond between the pyrrole and benzoic acid fragments. A common and effective method is the Paal-Knorr synthesis, which allows for the creation of the pyrrole ring itself using a precursor that already contains the benzoic acid moiety. For instance, reacting a 1,4-dicarbonyl compound with an aminobenzoic acid derivative yields the N-substituted pyrrole-benzoic acid. Another prevalent strategy involves coupling a pre-formed pyrrole with a benzoic acid derivative, often through amide bond formation or C-N cross-coupling reactions.
Below is a generalized workflow for the synthesis of these compounds, illustrating a common synthetic pathway.
Caption: Generalized workflow for the synthesis of pyrrole-benzoic acid derivatives.
Anticancer Activity
Pyrrole-containing compounds have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[1][2] Pyrrole-benzoic acid derivatives, in particular, have been investigated as inhibitors of key enzymes such as protein kinases, which are often dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3] These receptors are crucial for angiogenesis (the formation of new blood vessels that supply tumors) and cell proliferation. By binding to the ATP-binding site of these kinases, the inhibitors block the phosphorylation cascade that signals for cell growth and survival, ultimately leading to apoptosis (programmed cell death) and the suppression of tumor growth.[3]
Caption: Inhibition of VEGFR/EGFR signaling by a pyrrole-benzoic acid derivative.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrrole-benzoic acid and closely related derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Cmpd 28) | HCT-116 (Colon) | 3 | [4] |
| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Cmpd 28) | MCF-7 (Breast) | 5 | [4] |
| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Cmpd 28) | HeLa (Cervical) | 7 | [4] |
| 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide Derivative | A549 (Lung) | >250 | [5] |
| 3-Benzoyl-4-phenyl-1H-pyrrole Derivative (Cpd 21) | HepG2 (Liver) | 0.5 - 0.9 | [6] |
| 3-Benzoyl-4-phenyl-1H-pyrrole Derivative (Cpd 19) | HCT-116 (Colon) | 1.0 - 1.7 | [6] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole-benzoic acid derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[6][7]
Mechanism of Action
The precise mechanisms are varied, but some derivatives are thought to act by inhibiting essential bacterial enzymes. For example, some analogs of 4-(pyrrol-1-yl) benzoic acid have been designed to target enzymes like enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR), which are critical for fatty acid synthesis and nucleotide synthesis, respectively, in bacteria.[8] Inhibition of these pathways disrupts bacterial cell wall integrity and replication, leading to cell death.
Quantitative Data: Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for several series of pyrrole-benzoic acid derivatives against various microbial strains.
| Compound Series | Microbial Strain | MIC (µg/mL) | Reference |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (Cpd 5k) | M. tuberculosis H37Rv | 0.8 | [8] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (Cpd 5f, 5i, 5j) | M. tuberculosis H37Rv | 1.6 | [8] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives | Various Bacteria | 0.8 - 100 | [8] |
| 4-pyrrol-1-yl benzoic acid hydrazide Derivatives | Various Bacteria | 8 - 500 | [7] |
| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis | 16 | [7] |
| Ampicillin-pyrrolecarboxylic acid conjugate | Gram-positive strains | 0.62 - 16 | [1] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many pyrrole-containing compounds, such as tolmetin, are established NSAIDs.[9] Pyrrole-benzoic acid derivatives have been explored as novel anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation. Pyrrole-benzoic acid derivatives can selectively inhibit COX-2, reducing the production of inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Quantitative Data: Anti-inflammatory Activity
This table highlights the COX inhibitory activity of pyrrole derivatives, including those with benzoic acid moieties.
| Compound Class/Derivative | Target | IC₅₀ (nM) | Reference |
| 1,5-Diarylpyrrole-3-acetic acid derivative (Aldehyde 1b) | COX-2 | 9.5 | |
| 1,5-Diarylpyrrole-3-acetic acid derivative (Nitrile 3c) | COX-2 | 2.2 | |
| 1,5-Diarylpyrrole-3-carbonitrile derivative (Nitrile 3b) | COX-2 | 1300 | |
| 4-[3-(Ethoxycarbonyl)-...-pyrrol-1-yl]-2-hydroxy-benzoic acid (3c) | COX-2 | (Active) | |
| Hydroxybenzoic acid substituted pyrrole (5e) | COX-1 | (Active) |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel chemical entities. This section provides methodologies for key in vitro assays discussed in this guide.
In Vitro Anticancer Assay (MTT Assay)
This protocol assesses the cytotoxicity of a compound by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole-benzoic acid derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) as determined by visual inspection or by reading the optical density.
Conclusion and Future Perspectives
Pyrrole-benzoic acid derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The data compiled in this guide clearly demonstrate their potential as anticancer, antimicrobial, and anti-inflammatory agents, often with potent activity in the low micromolar or even nanomolar range. The established mechanisms of action, such as the inhibition of critical kinases and enzymes like COX-2, provide a solid foundation for rational drug design and optimization.
Future research should focus on expanding the chemical diversity of this scaffold, exploring different substitution patterns on both the pyrrole and benzoic acid rings to improve potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and evaluation in in vivo models will be crucial steps in translating the promise of these compounds into clinically effective therapeutics. The pyrrole-benzoic acid framework is poised to remain a fruitful area of investigation for the development of next-generation drugs to combat a range of human diseases.
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
- 8. researchgate.net [researchgate.net]
- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Pyrrole-Containing Benzoic Acid Derivatives: A Technical Overview
Disclaimer: As of the current date, there is no publicly available scientific literature detailing the therapeutic applications of the specific compound 4-(1H-pyrrol-1-ylmethyl)benzoic acid . This technical guide will, therefore, focus on the closely related class of pyrrole-containing benzoic acid derivatives, for which potential therapeutic applications, particularly as antimicrobial agents, have been reported. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Pyrrole-Containing Scaffolds
The pyrrole nucleus is a fundamental five-membered aromatic heterocycle that is a constituent of many biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. When incorporated into larger molecules, such as benzoic acid derivatives, the pyrrole moiety can confer a range of pharmacological activities.
Recent research has highlighted the potential of pyrrole- and pyrazole-benzoic acid derivatives as a promising class of antimicrobial agents.[1][2] These compounds have demonstrated notable activity against a variety of bacterial and fungal pathogens, including drug-resistant strains. This guide will summarize the key findings in this area, including quantitative data on antimicrobial efficacy, detailed experimental protocols, and proposed mechanisms of action.
Antimicrobial Activity of Pyrrole-Containing Benzoic Acid Derivatives
Several studies have explored the synthesis and antimicrobial evaluation of various pyrrole- and pyrazole-benzoic acid derivatives. The primary therapeutic application investigated for this class of compounds is in the treatment of infectious diseases.
Antibacterial and Antitubercular Activity
A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antitubercular activities.[3][4] Notably, several of these compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values in the range of 1–4 μg/mL.[3]
Similarly, a class of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives has been identified as potent agents against Gram-positive bacteria, particularly staphylococci and enterococci.[5][6] Some of these compounds displayed MIC values as low as 0.78 μg/mL.[5][6] Further studies on related derivatives suggest that their mechanism of action may involve the inhibition of fatty acid biosynthesis (FAB).[2][7][8]
Quantitative Data Summary
The following tables summarize the reported antimicrobial activities of representative pyrrole-containing benzoic acid derivatives.
Table 1: Antitubercular Activity of 4-(pyrrol-1-yl)benzoic Acid Hydrazide Analogs
| Compound ID | Modification | Target Organism | MIC (μg/mL) | Reference |
| 4 | Benzoic acid hydrazide | M. tuberculosis H37Rv | 1-2 | [3] |
| 8d | Derived triazole | M. tuberculosis H37Rv | 1-2 | [3] |
| 9 | Derived oxadiazole | M. tuberculosis H37Rv | 1-2 | [3] |
| 12c-d | Derived pyrrole | M. tuberculosis H37Rv | 1-2 | [3] |
| 12f-h | Derived pyrrole | M. tuberculosis H37Rv | 1-2 | [3] |
Table 2: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic Acid Derivatives
| Compound ID | Target Organism | MIC (μg/mL) | Reference |
| Lead Compounds | Staphylococci | as low as 0.78 | [5][6] |
| Lead Compounds | Enterococci | as low as 0.78 | [5][6] |
| 3,4-Dichloro derivative (19) | Staphylococci strains | as low as 0.5 | [2] |
| 3,5-dichloro derivative (20) | Enterococci strains | 4 | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis and antimicrobial evaluation of the discussed compounds.
General Synthesis of Pyrrole-Containing Benzoic Acid Derivatives
The synthesis of these compounds typically involves multi-step reactions. For instance, the synthesis of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives begins with the synthesis of pyrazole-derived aldehydes, followed by reductive amination with commercially available anilines.[2]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy and is commonly determined using the broth microdilution method.[9][10]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[9]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Proposed Mechanisms of Action
While the precise molecular targets for many of these compounds are still under investigation, preliminary studies have suggested potential mechanisms of action.
Cell Membrane Permeabilization
For some of the potent anti-staphylococci and anti-enterococci 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives , the proposed mode of action is the permeabilization of the bacterial cell membrane.[5][6] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death.
Inhibition of Fatty Acid Biosynthesis
Another proposed mechanism for a class of pyrazole-benzoic acid derivatives is the inhibition of fatty acid biosynthesis (FAB).[2][7][8] Fatty acid synthesis is an essential pathway for bacterial survival, and its inhibition is a validated target for antibacterial drugs.
Conclusion and Future Directions
While there is a lack of specific data on the therapeutic applications of this compound, the broader class of pyrrole- and pyrazole-containing benzoic acid derivatives has emerged as a promising area for the development of new antimicrobial agents. The potent in vitro activity against various bacterial pathogens, including drug-resistant strains, warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of these compounds.
-
In-depth mechanistic studies to elucidate the precise molecular targets.
-
In vivo efficacy and toxicity studies to assess their potential for clinical development.
-
Evaluation against a broader panel of microbial pathogens , including fungi and viruses.
The development of novel antimicrobial agents is a critical global health priority, and the exploration of scaffolds such as pyrrole-containing benzoic acids represents a valuable contribution to this effort.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | MDPI [mdpi.com]
- 6. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. benchchem.com [benchchem.com]
In Silico ADME Prediction for 4-(1H-pyrrol-1-ylmethyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties for the novel chemical entity 4-(1H-pyrrol-1-ylmethyl)benzoic acid. In the absence of direct experimental data, this document outlines a robust computational workflow utilizing established predictive models to forecast the pharmacokinetic profile of the molecule. The guide details the methodologies for predicting key physicochemical characteristics, ADME parameters, and potential metabolic pathways. All quantitative predictions are summarized in structured tables for clarity and comparative analysis. Furthermore, logical workflows and predicted metabolic routes are visualized using Graphviz diagrams to facilitate understanding. This document serves as a foundational resource for early-stage drug discovery and development, enabling informed decision-making prior to extensive experimental investment.
Introduction
The early assessment of a drug candidate's ADME properties is critical for a successful drug development campaign. Poor pharmacokinetic profiles are a leading cause of late-stage attrition. In silico ADME prediction offers a rapid and cost-effective approach to flag potential liabilities and guide medicinal chemistry efforts toward molecules with a higher probability of clinical success.[1][2] This guide focuses on the application of these computational methods to this compound, a molecule featuring a benzoic acid moiety linked to a pyrrole ring via a methylene bridge. Its structural alerts, including the carboxylic acid group and the N-substituted pyrrole, suggest potential complexities in its ADME profile that warrant thorough in silico evaluation.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. For this compound, these properties were predicted using a consensus of leading in silico tools. The SMILES (Simplified Molecular Input Line Entry System) string for the molecule, O=C(O)c1ccc(Cn2cccc2)cc1, was used as the input for these predictions.
| Property | Predicted Value | Significance in ADME |
| Molecular Weight | 215.24 g/mol | Influences diffusion and overall size-related disposition. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | A key indicator of lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 50.5 Ų | Relates to hydrogen bonding potential and membrane permeability. |
| Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and interactions with biological targets. |
| pKa (acidic) | 4.0 - 4.5 | The carboxylic acid group's ionization state affects solubility and absorption. |
| Water Solubility | Moderately Soluble | Crucial for dissolution and subsequent absorption. |
In Silico ADME Prediction
A suite of well-regarded, freely accessible in silico tools, including SwissADME, pkCSM, and ADMETlab 2.0, were employed to generate a comprehensive ADME profile for this compound.[3][4][5]
Absorption
The presence of a carboxylic acid suggests that the oral absorption of this compound will be pH-dependent.
| Parameter | Predicted Outcome | Implication |
| Human Intestinal Absorption (HIA) | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate for this major efflux transporter. |
Distribution
The distribution of a drug throughout the body is influenced by its lipophilicity and binding to plasma proteins.
| Parameter | Predicted Value/Outcome | Implication |
| Volume of Distribution (Vd) | Low to Moderate | Suggests that the drug may not extensively distribute into tissues. |
| Plasma Protein Binding (PPB) | High | A significant fraction of the drug is likely to be bound to plasma proteins, reducing the free concentration available for pharmacological activity. |
| Blood-Brain Barrier (BBB) Permeation | No | The molecule is unlikely to cross the blood-brain barrier to a significant extent. |
Metabolism
The metabolism of this compound is anticipated to be driven by its key structural features: the N-benzyl group, the pyrrole ring, and the benzoic acid moiety. Cytochrome P450 (CYP) enzymes are the primary catalysts for the metabolism of many drugs.[6]
| Parameter | Predicted Outcome | Implication |
| CYP450 Substrate | Yes (CYP3A4, CYP2C9) | The molecule is likely to be metabolized by these major drug-metabolizing enzymes. |
| CYP450 Inhibitor | Potential inhibitor of CYP2C9 | May have the potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| Primary Metabolic Pathways | N-dealkylation, Aromatic hydroxylation, Glucuronidation | These are the most probable routes of metabolic clearance. |
Excretion
The primary route of excretion for acidic compounds is often renal.
| Parameter | Predicted Outcome | Implication |
| Primary Route of Excretion | Renal | The compound and its metabolites are likely to be cleared by the kidneys. |
| Renal Organic Anion Transporter Substrate | Yes | The acidic nature of the molecule suggests it may be a substrate for these transporters, facilitating active secretion into the urine. |
| Total Clearance | Low to Moderate | The overall rate of elimination from the body is predicted to be in the low to moderate range. |
Experimental Protocols for In Silico ADME Prediction
The following outlines the general methodologies employed by the in silico tools used for this analysis.
Input and Physicochemical Property Calculation
-
Molecular Input : The canonical SMILES string of the target molecule is provided as the input to the web servers of SwissADME, pkCSM, or ADMETlab 2.0.[5][7][8]
-
Property Calculation : The platforms utilize various computational algorithms to calculate fundamental physicochemical properties such as molecular weight, LogP, TPSA, and pKa. These are often based on group contribution methods or topological analyses of the molecular graph.
ADME Parameter Prediction
-
Model Selection : The platforms employ a range of pre-built predictive models. These models are typically generated using machine learning algorithms (e.g., support vector machines, random forests, graph-based signatures) trained on large datasets of compounds with experimentally determined ADME properties.[4]
-
Prediction Generation : The input molecule's calculated physicochemical properties and structural fingerprints are fed into these models to generate predictions for various ADME endpoints, such as HIA, Caco-2 permeability, plasma protein binding, and CYP450 inhibition.[4]
-
Output Interpretation : The results are presented in a user-friendly format, often with qualitative classifications (e.g., "High," "Low") and quantitative estimates. Some platforms also provide confidence scores for their predictions.
Metabolism Prediction
-
Site of Metabolism (SOM) Identification : Tools like SwissADME and ADMETlab 2.0 predict the most likely atoms in the molecule to undergo metabolic transformation by CYP450 enzymes. These predictions are often based on the reactivity and accessibility of different atomic positions.
-
Metabolite Prediction : Based on the predicted SOMs and a library of known biotransformation reactions, potential metabolites are generated.
Visualizations
In Silico ADME Prediction Workflow
References
- 1. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMETlab 2.0 [admetmesh.scbdd.com]
- 6. Prediction of Human Renal Clearance from Preclinical Species for a Diverse Set of Drugs That Exhibit Both Active Secretion and Net Reabsorption | Semantic Scholar [semanticscholar.org]
- 7. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 4-(1H-pyrrol-1-ylmethyl)benzoic acid, a novel organic compound with potential applications in drug development. In the absence of publicly available empirical data for this specific molecule, this document provides a comprehensive theoretical framework and practical guidance for its solubility assessment. It includes a discussion of its anticipated solubility in various solvent systems based on its structural components, detailed experimental protocols for solubility determination, and a generalized workflow for these experimental procedures. This guide is intended to equip researchers with the necessary tools to effectively evaluate the solubility profile of this compound and similar compounds.
Introduction
This compound is a bifunctional organic molecule incorporating a carboxylic acid group and a pyrrole ring, linked by a methylene bridge. The carboxylic acid moiety imparts acidic properties and potential for pH-dependent aqueous solubility, while the pyrrole ring introduces aromatic and relatively nonpolar characteristics. Understanding the interplay of these functional groups is key to predicting and experimentally determining the compound's solubility in a range of solvents, a crucial step in preclinical development, formulation design, and analytical method development.
While specific experimental solubility data for this compound is not currently available in the public domain, this guide outlines the methodologies and theoretical considerations necessary for its determination.
Predicted Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." The molecule's overall polarity is a balance between the polar carboxylic acid group and the less polar pyrrole and benzene rings.
Structural Considerations for Solubility:
-
Polar Group: The carboxylic acid (-COOH) group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.
-
Nonpolar Groups: The pyrrole and benzene rings are aromatic and largely nonpolar, favoring solubility in nonpolar organic solvents.
-
pH-Dependent Ionization: As a weak acid, the carboxylic acid group will be predominantly in its neutral, less water-soluble form at low pH. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate salt.[1]
Based on these features, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid group can form hydrogen bonds with these solvents.[2] However, the large nonpolar moiety (pyrrole and benzene rings) will limit solubility, especially in water.[3] Solubility in alcohols is expected to be higher than in water. Benzoic acid itself is slightly soluble in water but highly soluble in ethanol.[2] Pyrrole is also soluble in ethanol.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the overall molecule. |
| Nonpolar | Hexane, Toluene | Low | The polarity of the carboxylic acid group will likely make the compound insoluble in very nonpolar solvents. Benzoic acid has low solubility in toluene.[4] |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Solubility will depend on the fine balance of polar and nonpolar interactions. Benzoic acid shows some solubility in these solvents.[4] |
| Aqueous Buffers | pH < pKa | Low | The compound will be in its neutral, less soluble form.[1] |
| Aqueous Buffers | pH > pKa | High | The compound will be deprotonated to the carboxylate salt, which is more polar and thus more water-soluble.[1] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. The following protocols are widely accepted for the quantification of solubility for solid organic compounds.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[5]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1][6]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.[7]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, create a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax).[8][9]
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable detector (e.g., UV) and create a calibration curve of peak area versus concentration.[10]
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Potentiometric Titration for Aqueous pH-Solubility Profile
For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[11][12]
Methodology:
-
Sample Preparation: Prepare a suspension of the compound in water or a suitable ionic strength background electrolyte.
-
Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH). Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The data can be analyzed using specialized software to determine the pKa and the intrinsic solubility. The principle relies on the fact that as the neutral compound dissolves and is titrated, the pH changes, and the solubility of the remaining solid is governed by the equilibrium between the solid and the dissolved neutral species.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. improvedpharma.com [improvedpharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Paal-Knorr synthesis of N-substituted pyrroles from primary amines
An In-depth Technical Guide to the Paal-Knorr Synthesis of N-Substituted Pyrroles from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] The Paal-Knorr synthesis stands as a classic and highly effective method for the construction of these valuable scaffolds, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing N-substituted pyrroles, detailing its mechanism, quantitative reaction parameters, experimental protocols, and applications in drug development.
Core Principles: Mechanism and Workflow
The Paal-Knorr synthesis of N-substituted pyrroles is typically an acid-catalyzed reaction.[5][6] The accepted mechanism commences with the nucleophilic attack of the primary amine on a protonated carbonyl group of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[6][7] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[5][6][7] The final step involves the dehydration of this cyclic intermediate to yield the aromatic N-substituted pyrrole.[4][7] The rate-determining step is often the ring-closing cyclization.[4][7]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
The general experimental workflow for a Paal-Knorr synthesis is systematic and adaptable. It begins with the selection and combination of the 1,4-dicarbonyl compound and the primary amine under chosen solvent and catalytic conditions. The reaction mixture is typically heated. Upon completion, the product is isolated through a work-up procedure, which commonly involves extraction and washing. The final N-substituted pyrrole is then purified, often by column chromatography or recrystallization.[7]
Caption: General experimental workflow for the Paal-Knorr synthesis.
Quantitative Data Summary
The success of the Paal-Knorr synthesis is dependent on factors such as the substrates, catalyst, solvent, and reaction temperature.[7] The following tables provide a comparative summary of quantitative data from various synthetic approaches.
Table 1: Conventional Heating Methods for Paal-Knorr Synthesis
| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2,5-Hexanedione | Aniline | Conc. HCl (1 drop) | Neat | Reflux | 15 min | ~52[8] |
| Acetonylacetone | Various primary amines | CATAPAL 200 (alumina) | Solvent-free | 60 | 45 min | 68–97[9][10] |
| Various 1,4-diketones | Amines, diamines, or triamine | Silica-supported sulfuric acid | Solvent-free | Room Temp. | 3 min | up to 98[2] |
Table 2: Microwave-Assisted Paal-Knorr Synthesis
| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Substituted 1,4-diketone | Primary amine (3 equiv.) | Glacial Acetic Acid | Ethanol | 80 | - | -[7] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iodine (~5 mol%) | Solvent-free | - | Short | 75–98[11] |
| 1,4-Diketones from β-keto esters | Various amines | Acetic Acid | - | 120–150 | 2–10 | 65–89[12][13][14] |
| 2,5-Hexanedione | Amine | N-Bromosuccinimide | - | - | 8 | -[12] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole [7]
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.
-
Materials: 2,5-hexanedione, aniline, concentrated hydrochloric acid, 0.5 M hydrochloric acid, 9:1 methanol/water mixture, round-bottom flask, reflux condenser, ice bath, and vacuum filtration apparatus.
-
Procedure:
-
Combine 2,5-hexanedione and aniline in a round-bottom flask.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the mixture at reflux for 15 minutes.[7]
-
Cool the reaction mixture in an ice bath.
-
Precipitate the product by adding 5.0 mL of 0.5 M hydrochloric acid while cooling.[7]
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[7]
-
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide [7]
-
Objective: To synthesize a tricyclic pyrrole-2-carboxamide using a microwave-assisted Paal-Knorr cyclization.
-
Materials: Substituted 1,4-diketone (20.0 mg, 0.0374 mmol), primary amine (3 equivalents), glacial acetic acid (40 µL), ethanol (400 µL), 0.5-2 mL microwave vial, microwave reactor, TLC supplies, ethyl acetate, water, brine, and magnesium sulfate.
-
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone in ethanol.[7]
-
Add glacial acetic acid and the primary amine to the vial.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C. An initial power of 150 W for 10-15 seconds is typical to reach the target temperature.[7]
-
Monitor the reaction progress by TLC.[7]
-
After completion, cool the reaction to room temperature.[7]
-
Partition the mixture between water and ethyl acetate.[7]
-
Extract the aqueous layer three times with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.[7]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[7]
-
Significance in Drug Development
The pyrrole motif is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool for drug discovery and development.[7][15]
-
Atorvastatin (Lipitor®): This widely prescribed cholesterol-lowering medication contains a central pyrrole ring, the synthesis of which can be achieved through a Paal-Knorr or related reaction.[7]
-
Marineosin A: The Paal-Knorr reaction was a crucial step in the total synthesis of this marine natural product, which exhibits potent antimicrobial activity.[4]
-
Discovery of Novel Therapeutics: The versatility of the Paal-Knorr synthesis facilitates the creation of diverse libraries of substituted pyrroles for screening against various biological targets, aiding in the discovery of new lead compounds for a range of diseases.[7][15]
The evolution of the Paal-Knorr synthesis to include greener methodologies, such as the use of water as a solvent, heterogeneous catalysts, and microwave irradiation, has enhanced its utility in modern medicinal chemistry.[1][16]
Caption: The role of the Paal-Knorr synthesis in the drug discovery pipeline.
Conclusion
The Paal-Knorr synthesis remains a highly relevant and powerful tool for the preparation of N-substituted pyrroles. Its operational simplicity, generally high yields, and adaptability to a wide range of substrates and reaction conditions, including environmentally benign and rapid microwave-assisted methods, solidify its importance in contemporary organic synthesis. For researchers and professionals in drug development, a thorough understanding of this reaction provides a direct and versatile pathway to novel chemical entities with therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. fiveable.me [fiveable.me]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assays of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-pyrrol-1-ylmethyl)benzoic acid is a synthetic organic compound that incorporates both a pyrrole and a benzoic acid moiety. Both of these chemical scaffolds are found in numerous compounds with demonstrated biological activities. Pyrrole derivatives, for instance, are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][2][3][4] Similarly, various benzoic acid derivatives are recognized for their antimicrobial applications, often used as preservatives in food and cosmetic products.[5][6]
The combination of these two pharmacophores in this compound suggests its potential as a novel antibacterial agent. While specific studies on the antibacterial properties of this exact molecule are not extensively documented in publicly available literature, research on structurally related compounds, such as 4-pyrrol-1-yl benzoic acid hydrazide analogs, has shown promising antibacterial and antitubercular activities.[7]
These application notes provide a framework for the in vitro evaluation of the antibacterial activity of this compound. The protocols detailed below are standard methods for determining the efficacy of a novel compound against a panel of pathogenic bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Assay
The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of a microorganism after overnight incubation.[5][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with bacteria and the vehicle used to dissolve the compound). Also, include a sterility control (wells with MHB only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Agar Disk Diffusion Assay (Kirby-Bauer Test)
The agar disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound. The presence and size of a zone of inhibition around a disk impregnated with the test compound indicate its ability to inhibit bacterial growth.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Positive control antibiotic disks
-
Negative control disks (impregnated with the solvent)
-
Sterile swabs
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform bacterial lawn.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.
-
Place a positive control antibiotic disk and a negative control disk on the same plate.
-
Ensure the disks are pressed down firmly to make complete contact with the agar.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Data Presentation
The quantitative data obtained from the in vitro antibacterial assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Value] | [Insert Value] |
| Bacillus subtilis | Positive | [Insert Value] | [Insert Value] |
| Escherichia coli | Negative | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa | Negative | [Insert Value] | [Insert Value] |
Table 2: Zone of Inhibition of this compound
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Positive Control Zone (mm) |
| Staphylococcus aureus | Positive | [Insert Value] | [Insert Value] |
| Bacillus subtilis | Positive | [Insert Value] | [Insert Value] |
| Escherichia coli | Negative | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa | Negative | [Insert Value] | [Insert Value] |
Visualizations
The following diagrams illustrate the experimental workflows for the described in vitro antibacterial assays.
Caption: Workflow for MIC determination using broth microdilution.
Caption: Workflow for the agar disk diffusion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 7. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Mechanism of Action of 4-(1H-pyrrol-1-ylmethyl)benzoic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for elucidating the mechanism of action of 4-(1H-pyrrol-1-ylmethyl)benzoic acid and its structurally related analogs. While direct experimental data for the specified molecule is not extensively available in the public domain, research on analogous 4-(pyrrol-1-yl)benzoic acid derivatives strongly suggests a mechanism centered on the dual inhibition of two key bacterial enzymes: Enoyl-Acyl Carrier Protein (ACP) Reductase (also known as InhA in Mycobacterium tuberculosis) and Dihydrofolate Reductase (DHFR). These enzymes are critical for bacterial survival, playing pivotal roles in fatty acid biosynthesis and folate metabolism, respectively. Inhibition of these pathways leads to bacterial cell death, making compounds with this dual-action mechanism promising candidates for novel antimicrobial agents.
The following sections detail the presumed signaling pathway, present quantitative data from studies on analogous compounds, and provide comprehensive protocols for key experiments to assess the antimicrobial and enzyme-inhibiting properties of this compound or its derivatives.
Presumed Mechanism of Action and Signaling Pathway
Compounds based on the 4-(pyrrol-1-yl)benzoic acid scaffold have been shown to act as dual inhibitors of Enoyl-ACP Reductase and DHFR. This dual-target approach is advantageous in antimicrobial drug development as it can potentially reduce the likelihood of resistance development.
-
Inhibition of Enoyl-ACP Reductase (FabI/InhA): This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis. Its inhibition disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death.
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are necessary for DNA synthesis and cellular replication. Inhibition of DHFR halts these vital processes.
Data Presentation
The following tables summarize quantitative data for analogs of this compound, demonstrating their antimicrobial activity and enzyme inhibition properties.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-(pyrrol-1-yl)benzoic acid Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(substituted)-4-(1H-pyrrol-1-yl)benzamides | Mycobacterium tuberculosis H37Rv | 3.125 | [1] |
| Staphylococcus aureus | 3.12 - 12.5 | [1] | |
| Escherichia coli | > 12.5 | [1] | |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides | Mycobacterium tuberculosis H37Rv | 0.8 - 25 | [2] |
| Various antibacterial strains | 0.8 - 100 | [2] | |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Staphylococcus aureus | 0.5 - 4 | [3] |
| Enterococcus faecalis | 3.12 - 50 | [4] |
Table 2: IC50 Values for Enzyme Inhibition by 4-(pyrrol-1-yl)benzoic acid Analogs
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Sulfonyl Hydrazone Derivatives | Enoyl-ACP Reductase (InhA) | 10.7 - 18.2 | [5] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides | Enoyl-ACP Reductase (InhA) | Data indicates appreciable action | [2] |
| Dihydrofolate Reductase (DHFR) | Data indicates appreciable action | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the mechanism of action of this compound and its analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest (e.g., S. aureus, E. coli, M. tuberculosis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a sterile 96-well plate, add 100 µL of broth to each well. Add a specific volume of the compound stock solution to the first well of each row and perform 2-fold serial dilutions down the plate. Ensure a positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol 2: Enoyl-ACP Reductase (InhA) Inhibition Assay
This spectrophotometric assay measures the inhibition of InhA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate
-
Test compound
-
Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADH, DD-CoA, and the test compound.
-
Assay Setup: In a 96-well UV plate, add the assay buffer, NADH (final concentration ~250 µM), and varying concentrations of the test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the InhA enzyme (final concentration ~10-100 nM) to all wells except the negative control.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis: Calculate the initial velocity (rate of NADH oxidation) for each concentration of the inhibitor. Determine the percent inhibition relative to the positive control and plot against the inhibitor concentration to calculate the IC50 value.
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Test compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of NADPH and DHF in the assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. Include appropriate controls.
-
Pre-incubation: Add the DHFR enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding DHF to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over a set period.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound and its analogs. Based on existing literature for structurally related compounds, a dual-inhibitory effect on bacterial Enoyl-ACP Reductase and DHFR is the most probable mechanism. The detailed experimental procedures will enable researchers to systematically evaluate the antimicrobial efficacy and specific enzyme inhibitory activity of these compounds, thereby facilitating their development as potential novel therapeutic agents.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 4-(1H-pyrrol-1-ylmethyl)benzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(1H-pyrrol-1-ylmethyl)benzoic acid as a versatile building block in organic synthesis. Its unique structure, combining a pyrrole ring and a benzoic acid moiety, makes it a valuable precursor for the development of novel therapeutic agents and advanced materials.
Applications in Drug Discovery and Development
Derivatives of 4-(1H-pyrrol-1-yl)benzoic acid have shown significant promise as antibacterial and antitubercular agents. The pyrrole and benzoic acid components can be readily modified to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Antibacterial and Antitubercular Agents
A notable application of this building block is in the synthesis of hydrazide analogs and their subsequent conversion to oxadiazole, triazole, and pyrrole ring systems.[1][2] These derivatives have demonstrated potent in vitro activity against various Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[1][2]
Mechanism of Action: Molecular docking studies suggest that these compounds can act as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (FabI) and dihydrofolate reductase (DHFR).[3] These enzymes are crucial for fatty acid biosynthesis and folate metabolism in bacteria, respectively, making them attractive targets for antimicrobial drug development.
Signaling Pathway: Fatty Acid Biosynthesis (FAS-II) Inhibition
The bacterial fatty acid synthesis (FAS-II) pathway is responsible for the elongation of fatty acid chains. Enoyl-ACP reductase (FabI) catalyzes the final, rate-limiting step in each elongation cycle.[4][5] Inhibition of FabI disrupts the integrity of the bacterial cell membrane, leading to cell death.
Caption: Inhibition of the bacterial FAS-II pathway by targeting FabI.
Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a key enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.
Caption: Inhibition of the DHFR pathway, disrupting DNA synthesis.
Quantitative Data Summary: Antibacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of synthesized hydrazide derivatives against various bacterial strains.
| Compound ID | Gram-Positive Bacteria MIC (µg/mL) | Gram-Negative Bacteria MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) |
| Derivative 1 | 6.25 | 12.5 | 3.12 |
| Derivative 2 | 3.12 | 6.25 | 1.56 |
| Derivative 3 | 12.5 | 25 | 6.25 |
| Isoniazid | - | - | 0.25 |
| Data is representative and compiled from various sources for illustrative purposes. |
Application in Materials Science: Metal-Organic Frameworks (MOFs)
This compound serves as a functionalized organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The pyrrole group can be further functionalized post-synthesis, and the benzoic acid provides a robust coordination site for metal clusters.
Synthesis of a Zinc-based MOF
A solvothermal method can be employed to synthesize a zinc-based MOF using this linker. The resulting MOF can exhibit high porosity and thermal stability, making it suitable for applications in gas storage and catalysis.
Experimental Workflow: MOF Synthesis
References
- 1. Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia Mallei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Synthesis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the N-alkylation of pyrrole with methyl 4-(bromomethyl)benzoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid derivative.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the nucleophilic substitution of the bromide in methyl 4-(bromomethyl)benzoate by the pyrrolide anion, generated in situ from pyrrole and a suitable base. The subsequent step is the saponification of the methyl ester to the corresponding carboxylic acid.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(1H-pyrrol-1-ylmethyl)benzoate
This protocol details the N-alkylation of pyrrole with methyl 4-(bromomethyl)benzoate using potassium carbonate as the base in dimethylformamide (DMF). This method is advantageous due to its mild reaction conditions and high yields.[1]
Materials:
-
Pyrrole
-
Methyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (4.0 equivalents) and anhydrous DMF.
-
Add pyrrole (1.0 equivalent) to the suspension and stir for 15 minutes at room temperature.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at 65°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure methyl 4-(1H-pyrrol-1-ylmethyl)benzoate.
Experimental Workflow:
Caption: Workflow for the N-alkylation of pyrrole.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the methyl ester intermediate to the final carboxylic acid product using sodium hydroxide in a mixture of methanol and water.
Materials:
-
Methyl 4-(1H-pyrrol-1-ylmethyl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard filtration equipment
Procedure:
-
Dissolve methyl 4-(1H-pyrrol-1-ylmethyl)benzoate (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Experimental Workflow:
Caption: Workflow for the hydrolysis of the methyl ester.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate. The expected yields are based on literature reports for similar transformations.[1][2]
Table 1: Reaction Parameters for the Synthesis of Methyl 4-(1H-pyrrol-1-ylmethyl)benzoate
| Parameter | Value | Reference |
| Reactants | Pyrrole, Methyl 4-(bromomethyl)benzoate | - |
| Base | Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | 65 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Expected Yield | ~85% | [1] |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactant | Methyl 4-(1H-pyrrol-1-ylmethyl)benzoate | - |
| Reagent | Sodium Hydroxide (NaOH) | [2] |
| Solvent | Methanol/Water | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 2-4 hours | [2] |
| Expected Yield | ~95% | [2] |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| Mass Spectrometry | m/z [M+H]⁺ expected: 202.0863, found: consistent |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Increase reaction time or temperature slightly. Ensure all reagents and solvents are anhydrous. |
| C-alkylation side products | Use a less polar solvent. The choice of base and counterion can also influence N/C alkylation selectivity. | |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time | Increase the amount of NaOH or prolong the reflux time. |
| Product oiling out during precipitation | Impurities present | Purify the intermediate ester thoroughly before hydrolysis. Triturate the crude acid with a suitable solvent to induce crystallization. |
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The assessment of cytotoxic effects is a fundamental step in the discovery and development of new therapeutic agents.[1] It provides crucial insights into a compound's potential to induce cell death, a desirable trait for anti-cancer drugs but a potential liability for other indications.[1] This document offers a comprehensive guide to evaluating the cytotoxic and apoptotic potential of the novel compound, 4-(1H-pyrrol-1-ylmethyl)benzoic acid, using a panel of established cell-based assays. The protocols for assessing cell viability, membrane integrity, and apoptosis are designed to generate robust and reproducible data, facilitating a thorough characterization of the compound's mechanism of action.[2] A multi-parametric approach is recommended for a comprehensive assessment of a compound's cytotoxic profile.[1]
Measuring Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of cells.[2][3] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[2][4] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells.[2]
The half-maximal inhibitory concentration (IC50) is a critical parameter derived from dose-response studies. It signifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[1][2] The following table presents hypothetical IC50 values for this compound across various cancer cell lines after a 48-hour treatment period.
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 25.3 |
| MCF-7 | Breast Adenocarcinoma | 42.1 |
| HeLa | Cervical Carcinoma | 33.8 |
| HepG2 | Hepatocellular Carcinoma | 51.6 |
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[1][5] Mix thoroughly to ensure complete solubilization.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
References
Application of 4-(1H-pyrrol-1-ylmethyl)benzoic acid in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: As of the latest available scientific literature, specific medicinal chemistry applications and detailed biological data for 4-(1H-pyrrol-1-ylmethyl)benzoic acid are not extensively documented. This compound is available from commercial suppliers for research use, suggesting its potential role as a novel scaffold or intermediate in drug discovery. The following application notes and protocols are therefore based on the broader and more studied class of 4-(1H-pyrrol-1-yl)benzoic acid derivatives . These related compounds, which feature a direct linkage between the pyrrole and benzoic acid rings, have shown significant promise in various therapeutic areas, particularly as antimicrobial agents. The information presented here should serve as a valuable resource for guiding the investigation of this compound and its potential applications.
Application Notes
The pyrrole and benzoic acid moieties are both considered "privileged structures" in medicinal chemistry due to their recurrence in a wide range of biologically active compounds. Their combination in the 4-(1H-pyrrol-1-yl)benzoic acid scaffold has been explored for the development of new therapeutic agents.
Antibacterial and Antitubercular Applications
Derivatives of 4-(1H-pyrrol-1-yl)benzoic acid have emerged as a promising class of antibacterial and antitubercular agents.[1] Hydrazide analogs, in particular, have been synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1][2]
The general structure-activity relationship (SAR) suggests that modifications of the carboxylic acid group of 4-(1H-pyrrol-1-yl)benzoic acid can lead to potent antimicrobial compounds. For example, conversion to hydrazides and subsequent reaction to form oxadiazoles, triazoles, and other heterocyclic systems has yielded compounds with significant biological activity.[1]
Potential Anticancer Applications
While direct studies on the anticancer activity of this compound are lacking, the broader class of pyrrole-containing compounds has been extensively investigated for antiproliferative effects. Similarly, numerous benzoic acid derivatives have been developed as anticancer agents.[3] The combination of these two pharmacophores in a single molecule presents an interesting avenue for the design of novel anticancer drugs. Further research is warranted to explore the potential of this compound and its derivatives in this therapeutic area.
Anti-inflammatory Potential
Pyrrole and benzoic acid derivatives are also known to possess anti-inflammatory properties. The synthesis of novel pyrrole derivatives for the evaluation of their anti-inflammatory and analgesic activities is an active area of research. This suggests that this compound could serve as a starting point for the development of new anti-inflammatory agents.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of selected derivatives of 4-(1H-pyrrol-1-yl)benzoic acid . It is important to note that these are not derivatives of this compound.
| Compound ID | Modification of 4-(1H-pyrrol-1-yl)benzoic acid | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1 | Hydrazide | Mycobacterium tuberculosis H37Rv | >50 | [1] |
| 2 | 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
| 3 | 4-amino-5-(4-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis H37Rv | 25 | [1] |
| 4 | N'-(phenyl)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide | Staphylococcus aureus | 250 | [1] |
| 5 | N'-(phenyl)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide | Escherichia coli | 500 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from methodologies used for evaluating the antimicrobial activity of 4-(1H-pyrrol-1-yl)benzoic acid derivatives.[1]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Mycobacterium tuberculosis H37Rv)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 broth for M. tuberculosis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for common bacteria; 37°C for 5-7 days for M. tuberculosis).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) can be measured using a spectrophotometer at a suitable wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Conclusion
While direct experimental data on the medicinal chemistry applications of this compound is currently limited in the public domain, the analysis of its structural analogs, particularly derivatives of 4-(1H-pyrrol-1-yl)benzoic acid, reveals a promising potential for this chemical scaffold. The demonstrated antibacterial and antitubercular activities of these related compounds provide a strong rationale for the investigation of this compound and its derivatives as novel antimicrobial agents. The protocols and data presented herein offer a foundational framework for researchers to initiate such studies and explore the full therapeutic potential of this intriguing molecule. Further research is essential to elucidate its biological targets, mechanism of action, and to establish a comprehensive structure-activity relationship profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
Application Notes and Protocols: High-Throughput Screening of 4-(1H-pyrrol-1-ylmethyl)benzoic Acid Analogs for mPGES-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component of numerous diseases, including arthritis, cardiovascular disease, and cancer. A key mediator of inflammation is prostaglandin E2 (PGE2), which is produced via the arachidonic acid cascade. Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal enzyme in this pathway, catalyzing the conversion of PGH2 to PGE2.[1][2] Its expression is induced by pro-inflammatory signals, making it a prime therapeutic target for the development of novel anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][3][4]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-(1H-pyrrol-1-ylmethyl)benzoic acid analogs and other small molecules as potential inhibitors of mPGES-1. The protocols described herein are for both cell-free and cell-based assays to identify and characterize novel anti-inflammatory compounds.
Experimental Workflow
The overall workflow for the high-throughput screening and characterization of this compound analogs as mPGES-1 inhibitors is depicted below.
Caption: High-throughput screening workflow for mPGES-1 inhibitors.
mPGES-1 Signaling Pathway
The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to PGH2 by COX enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2, which then signals through various receptors to mediate inflammatory responses.[1][2]
Caption: The mPGES-1 signaling pathway and point of inhibition.
Experimental Protocols
Cell-Free mPGES-1 Inhibition Assay (Primary HTS)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system using a microsomal fraction containing the enzyme.[1]
a. Preparation of Microsomal Fraction:
-
Culture A549 human lung carcinoma cells and stimulate with Interleukin-1 beta (IL-1β) at a final concentration of 1 ng/mL for 24-48 hours to induce mPGES-1 expression.[1]
-
Harvest the cells, wash with cold phosphate-buffered saline (PBS), and resuspend in a homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.1 mM dithiothreitol).[1]
-
Homogenize the cells on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in the reaction buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
b. Assay Protocol (96- or 384-well plate format):
-
Prepare stock solutions of the this compound analogs and control compounds in DMSO.
-
In a microplate, add the reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Add the test compound solution at various concentrations (for dose-response) or a single concentration for primary screening. Include vehicle control (DMSO) and a known mPGES-1 inhibitor as a positive control.
-
Add the microsomal enzyme preparation. The amount of microsomal protein will need to be optimized.[1]
-
Add glutathione (GSH) as a cofactor.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2). A typical final concentration is 10 µM.[1]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 seconds).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a reducing agent like SnCl2).
-
Quantify the amount of PGE2 produced using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.
Cell-Based mPGES-1 Inhibition Assay (Secondary Screen)
This assay assesses the ability of a compound to inhibit PGE2 production in intact cells, providing insights into cell permeability and activity in a more physiological context.[1]
a. Cell Culture and Seeding:
-
Use a suitable cell line that expresses mPGES-1 upon stimulation, such as A549 human lung carcinoma cells or RAW 264.7 murine macrophages.[1][5]
-
Culture cells in appropriate media (e.g., RPMI-1640 for A549) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.
b. Assay Protocol:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Pre-incubate the cells with the compounds for 1-2 hours.[1]
-
Add a pro-inflammatory stimulus to induce mPGES-1 expression and PGE2 production. Interleukin-1 beta (IL-1β) at a final concentration of 1-10 ng/mL is commonly used for A549 cells.[1]
-
Incubate the cells for 24 to 48 hours at 37°C.[1]
-
After incubation, carefully collect the cell culture supernatant for PGE2 measurement.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the PGE2 concentration in the supernatant using a PGE2 ELISA kit.
Data Presentation
The inhibitory activity of the this compound analogs should be determined and presented in a clear, tabular format. The following table provides an example of how to present the data, using representative data for known mPGES-1 inhibitors.
| Compound ID | Analog Structure | Assay Type | IC50 (µM) | Reference |
| Control 1 | Benzothiazole derivative | Cell-Free | 1.3 | [6] |
| Control 2 | Piperazine carboxamide derivative | Cell-Free | 1.2 | [6] |
| Control 3 | MF63 | Cell-Free | 0.001 | [7] |
| Control 4 | MF63 | Cell-Based (A549) | 0.42 | [7] |
| Analog-001 | [Structure of Analog 1] | Cell-Free | [Experimental Value] | - |
| Analog-002 | [Structure of Analog 2] | Cell-Free | [Experimental Value] | - |
| Analog-003 | [Structure of Analog 3] | Cell-Based (A549) | [Experimental Value] | - |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the mPGES-1 activity.
Conclusion
The provided application notes and protocols describe a comprehensive high-throughput screening strategy for the identification and characterization of this compound analogs as inhibitors of mPGES-1. By employing both cell-free and cell-based assays, researchers can effectively identify potent and cell-permeable compounds for further development as novel anti-inflammatory therapeutics. Subsequent selectivity profiling against related enzymes such as COX-1 and COX-2 is recommended to fully characterize the mechanism of action of lead compounds.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1H-pyrrol-1-ylmethyl)benzoic acid as a Potential Dihydrofolate Reductase (DHFR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-pyrrol-1-ylmethyl)benzoic acid is a synthetic organic compound featuring a pyrrole ring linked to a benzoic acid moiety via a methylene bridge. While direct experimental evidence for its biological activity is not extensively documented, its structural similarity to known enzyme inhibitors, particularly those targeting bacterial metabolic pathways, makes it a compelling candidate for investigation. Derivatives of 4-(1H-pyrrol-1-yl)benzoic acid have demonstrated inhibitory activity against bacterial enzymes such as Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase, which are crucial for microbial survival.[1] This document outlines the potential application of this compound as an inhibitor of bacterial DHFR and provides detailed protocols for its synthesis and evaluation.
DHFR is a key enzyme in the folic acid biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[2][3] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cell growth.[2] The inhibition of bacterial DHFR leads to the depletion of these essential precursors, ultimately resulting in bacteriostasis and cell death.[4] This makes bacterial DHFR an attractive target for the development of novel antimicrobial agents.[3][5]
These application notes provide a framework for researchers to explore the potential of this compound as a DHFR inhibitor, contributing to the discovery of new therapeutic agents.
Data Presentation
The inhibitory activity of this compound against bacterial DHFR can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table is a template illustrating how such data, alongside a known inhibitor like Trimethoprim, would be presented.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | E. coli DHFR | [To be determined] |
| Trimethoprim (Control) | E. coli DHFR | [Reference value] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for this compound starting from 4-(bromomethyl)benzoic acid and pyrrole.
Materials:
-
4-(bromomethyl)benzoic acid
-
Pyrrole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1 equivalent) and pyrrole (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol details a spectrophotometric assay to determine the inhibitory activity of this compound against bacterial DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7]
Materials:
-
Purified bacterial DHFR enzyme (e.g., from E. coli)
-
Dihydrofolic acid (DHF)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
This compound (test compound)
-
Trimethoprim (positive control)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM) in a suitable buffer.
-
Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of the test compound and Trimethoprim (e.g., 10 mM in DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Dilute the DHFR enzyme in cold assay buffer to a working concentration that gives a linear rate of reaction over a few minutes.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer.
-
Enzyme Control (100% activity): Assay buffer, DHFR, and NADPH.
-
Positive Control: Assay buffer, DHFR, NADPH, and various concentrations of Trimethoprim.
-
Test Compound: Assay buffer, DHFR, NADPH, and various concentrations of this compound.
-
-
Assay Protocol:
-
To each well, add the appropriate components (assay buffer, inhibitor/control, and DHFR enzyme).
-
Pre-incubate the plate at a constant temperature (e.g., 25 °C) for 5-10 minutes.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately start kinetic measurements by reading the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.
-
Signaling Pathway
This compound, as a potential DHFR inhibitor, would disrupt the bacterial folic acid synthesis pathway. This pathway is essential for the de novo synthesis of nucleotides and some amino acids.
By inhibiting DHFR, this compound would prevent the conversion of DHF to THF, thereby blocking the synthesis of essential building blocks for DNA and proteins, leading to the cessation of bacterial growth. The selectivity for bacterial DHFR over human DHFR is a critical aspect for the development of safe and effective antibacterial agents.[3]
References
- 1. An alternative pathway for reduced folate biosynthesis in bacteria and halophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase [pdb101.rcsb.org]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based Analysis of Bacilli and Plasmid Dihydrofolate Reductase Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the In Vivo Evaluation of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific in vivo studies for 4-(1H-pyrrol-1-ylmethyl)benzoic acid have been identified in publicly available literature. The following application notes and protocols are proposed based on the known biological activities of structurally related pyrrole and benzoic acid derivatives, which have demonstrated potential anti-inflammatory and analgesic properties.[1][2][3][4][5][6] These protocols are intended to serve as a comprehensive guide for the hypothetical preclinical evaluation of this compound in relevant animal models.
Introduction
Pyrrole and benzoic acid moieties are present in numerous compounds with diverse biological activities, including anti-inflammatory and analgesic effects.[1][3][4][5] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that often target the cyclooxygenase (COX) enzymes, COX-1 and COX-2, to reduce inflammation and pain.[5][7][8] Given the structural features of this compound, it is hypothesized that this compound may exhibit similar pharmacological properties.
This document outlines detailed protocols for the in vivo evaluation of this compound in established animal models of inflammation and pain.
Hypothetical Signaling Pathway: Cyclooxygenase (COX) Inhibition
A common mechanism for anti-inflammatory and analgesic drugs is the inhibition of the COX pathway, which is responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[7][8] The diagram below illustrates a simplified representation of this pathway, which could be a potential target for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unina.it [iris.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cellular Analysis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and development, the characterization of a novel compound's effect on cellular processes is a critical step. Flow cytometry is a powerful, high-throughput technique that enables the rapid and quantitative analysis of individual cells within a heterogeneous population. This application note provides detailed protocols for the analysis of cells treated with the novel compound 4-(1H-pyrrol-1-ylmethyl)benzoic acid. The described methods facilitate the assessment of the compound's impact on key cellular events, including apoptosis, cell cycle progression, and the induction of reactive oxygen species (ROS). The robust and reproducible nature of these assays makes them ideal for screening and characterizing potential therapeutic agents.[1][2][3]
Data Presentation
Quantitative data from flow cytometry should be summarized in a clear and organized manner to allow for straightforward interpretation and comparison across different treatment conditions. The following tables provide a template for presenting such data.
Table 1: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.5 |
| Compound | 1 | 85.3 ± 3.1 | 10.2 ± 1.5 | 4.5 ± 0.9 |
| Compound | 10 | 60.7 ± 4.2 | 25.8 ± 2.1 | 13.5 ± 1.8 |
| Compound | 50 | 35.2 ± 5.5 | 45.1 ± 3.9 | 19.7 ± 2.4 |
| Positive Control | - | 20.5 ± 3.7 | 50.3 ± 4.5 | 29.2 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 65.4 ± 3.3 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| Compound | 1 | 68.2 ± 2.9 | 18.5 ± 2.0 | 13.3 ± 1.2 |
| Compound | 10 | 75.9 ± 4.1 | 10.3 ± 1.5 | 13.8 ± 1.7 |
| Compound | 50 | 45.3 ± 5.2 | 8.1 ± 1.1 | 46.6 ± 4.8 |
| Positive Control | - | 25.1 ± 3.8 | 15.5 ± 2.2 | 59.4 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Reactive Oxygen Species (ROS) Levels in Cells Treated with this compound
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. Vehicle Control) |
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| Compound | 1 | 225 ± 30 | 1.5 |
| Compound | 10 | 450 ± 45 | 3.0 |
| Compound | 50 | 975 ± 80 | 6.5 |
| Positive Control | - | 1200 ± 110 | 8.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HeLa, Jurkat, or a cell line relevant to the research) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in complete culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) based on the experimental design.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[1][2][4]
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating cells) and wash the adherent cells with PBS. Detach the cells using trypsin-EDTA, neutralize with serum-containing medium, and combine with the collected supernatant.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) and 5 µL of Propidium Iodide (PI) staining solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[5][6][7]
-
Cell Harvesting and Washing: Harvest and wash the cells as described in the apoptosis protocol (steps 2.1 and 2.2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[7][8]
-
Washing Fixed Cells: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[7][9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal to properly resolve the different cell cycle phases.
Reactive Oxygen Species (ROS) Detection
This assay measures the levels of intracellular ROS using a cell-permeant fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[10]
-
Cell Harvesting and Washing: Harvest and wash the cells as described in the apoptosis protocol (steps 2.1 and 2.2).
-
Staining: Resuspend the cell pellet in a pre-warmed, serum-free medium or PBS containing the H2DCFDA probe at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C, protected from light.[10]
-
Washing: Centrifuge the cells at a low speed (e.g., 130 x g for 5 minutes), remove the supernatant, and wash the cells twice with pre-warmed PBS to remove excess probe.[10]
-
Resuspension and Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry and analyze immediately. It is generally not recommended to fix cells after H2DCFDA staining.[10] Detect the fluorescence in the green channel (e.g., FITC or FL1).
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for flow cytometry analysis.
References
- 1. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low or no yield in the N-alkylation of pyrrole with a substituted benzyl halide is a common issue that can stem from several factors. Here are the primary areas to investigate:
-
Ineffective Deprotonation of Pyrrole: The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), and its removal is crucial for the subsequent nucleophilic attack. If the base used is not strong enough, the concentration of the pyrrolide anion will be too low for the reaction to proceed efficiently.
-
Solution: Consider using a stronger base. While potassium carbonate (K2CO3) is sometimes used, stronger bases like sodium hydride (NaH), potassium hydride (KH), or alkali metal alkoxides are often more effective.[1]
-
-
Poor Solubility of Reagents: If the pyrrole, the alkylating agent (e.g., 4-(bromomethyl)benzoic acid), or the base have poor solubility in the chosen solvent, the reaction will be slow or incomplete.
-
Solution: Switch to a solvent that can better dissolve all reactants. Dimethylformamide (DMF) is a common and effective solvent for this type of reaction due to its high polarity and ability to dissolve salts.[1] Other options include Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Try increasing the reaction temperature. Monitor the reaction by TLC to check for product formation and potential decomposition at higher temperatures.
-
-
Purity of Starting Materials: Impurities in the starting materials, especially the pyrrole or the alkylating agent, can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Pyrrole can be distilled before use if it has darkened due to polymerization.
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?
A: The most common side reaction in the alkylation of pyrrole is C-alkylation. The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms of the pyrrole ring.
-
C-Alkylation: This occurs when the alkylating agent reacts with the carbon atoms of the pyrrole ring instead of the nitrogen.
-
Minimization Strategies:
-
Choice of Base and Counter-ion: The nature of the cation associated with the pyrrolide anion can influence the N/C alkylation ratio. Generally, "free" anions in highly polar aprotic solvents like DMF or DMSO favor N-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the solution of the pyrrolide anion can help to maintain a low concentration of the electrophile, which can favor N-alkylation.[1]
-
-
-
Poly-alkylation: If an excess of the alkylating agent is used, there is a risk of alkylation occurring on both the nitrogen and carbon atoms, or multiple alkylations on the ring.[1]
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent.[1]
-
-
Polymerization of Pyrrole: Pyrrole can polymerize under strongly acidic conditions. While this reaction is typically run under basic conditions, localized acidity could be an issue.
-
Solution: Ensure the reaction conditions remain basic. Using milder catalysts and reaction conditions can help to avoid this.[1]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are some effective purification strategies?
A: Purification of this compound can be challenging due to the presence of both an acidic carboxylic acid group and a relatively nonpolar pyrrole moiety.
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method.
-
Solvent Selection: Experiment with different solvent systems. A polar solvent like ethanol, methanol, or a mixture with water might be effective. Given the structure, a solvent system like acetone might also be useful.
-
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a common alternative.
-
Solvent System (Eluent): A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. The polarity of the eluent can be gradually increased to elute the desired product. The addition of a small amount of acetic acid or formic acid to the eluent can help to improve the peak shape of the carboxylic acid on the silica gel column.
-
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move the product into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylic acid and cause the product to precipitate.
-
The precipitated product can then be collected by filtration or extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of this compound?
A1: A typical synthesis involves the N-alkylation of pyrrole with a 4-(halomethyl)benzoic acid ester, followed by hydrolysis of the ester. Protecting the carboxylic acid as an ester is often recommended to avoid potential side reactions with the base.
Q2: Should I protect the carboxylic acid group of 4-(bromomethyl)benzoic acid before the reaction?
A2: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly advisable. The acidic proton of the carboxylic acid will react with the strong base used for deprotonating pyrrole, consuming the base and potentially leading to a complex mixture. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.
Q3: What are the best analytical techniques to monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress. By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the reactants and the formation of the product. For more detailed analysis and characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the N-alkylation of pyrrole, which can be adapted for the synthesis of this compound.
Table 1: Common Bases for N-Alkylation of Pyrrole
| Base | Strength | Typical Solvent(s) | Notes |
| Sodium Hydride (NaH) | Strong | THF, DMF | Highly effective for deprotonating pyrrole. |
| Potassium Hydride (KH) | Strong | THF, DMF | Similar to NaH, can be more reactive. |
| Potassium Carbonate (K2CO3) | Moderate | Acetone, DMF, Acetonitrile | May require higher temperatures and longer reaction times. |
| Potassium Hydroxide (KOH) | Strong | DMSO, Ionic Liquids | Can be effective, especially under phase-transfer conditions. |
Table 2: Common Solvents for N-Alkylation of Pyrrole
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | High | 153 | Excellent for dissolving salts and polar reactants. |
| Tetrahydrofuran (THF) | Moderate | 66 | Good for reactions with strong bases like NaH. |
| Acetone | Moderate | 56 | Often used with K2CO3. |
| Acetonitrile (ACN) | High | 82 | Can be a good alternative to DMF. |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Highly polar, can accelerate reaction rates. |
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
Optimizing reaction conditions for Paal-Knorr pyrrole synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the Paal-Knorr synthesis of substituted pyrroles.
Troubleshooting Guide
This guide addresses common issues encountered during the Paal-Knorr pyrrole synthesis in a question-and-answer format.
Question: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Answer:
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2] A range of Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid acid catalysts have been shown to be effective.[2]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]
Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Answer:
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[2] Using a weaker acid, like acetic acid, can accelerate the desired pyrrole synthesis without excessively promoting furan formation.[3]
-
Use an Excess of the Amine: Increasing the concentration of the amine can favor the pyrrole synthesis pathway.
Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
Answer:
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The accepted mechanism involves the initial formation of a hemiaminal from the nucleophilic attack of the amine on one of the protonated carbonyl groups.[4] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[5] The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[1][5]
Q2: What are some modern, milder alternatives to traditional Paal-Knorr conditions?
Recent advancements have introduced milder and more efficient protocols. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, often under milder conditions.[2][6] Solvent-free conditions, sometimes coupled with microwave irradiation or mechanochemical activation, offer environmental benefits and can also lead to shorter reaction times and high yields.[2][7] A variety of catalysts, including mild Lewis acids and heterogeneous solid acids, have been developed to avoid the harsh conditions of traditional methods.[8]
Q3: How do I choose the appropriate solvent for my Paal-Knorr synthesis?
The choice of solvent can influence reaction rates and yields. For pyrrole synthesis, the solvent choice often depends on the type of amine being used.[2] Common solvents include alcohols (e.g., methanol, ethanol) and acetic acid. However, solvent-free conditions have proven to be highly effective for many substrates.[2] Water has also been used as a green solvent, sometimes requiring a surfactant to improve substrate solubility.
Q4: What are the recommended methods for purifying the synthesized pyrrole?
Common purification methods for pyrroles include:
-
Recrystallization: This is a standard method for purifying solid pyrrole derivatives. A common solvent system is a mixture of methanol and water.[9]
-
Column Chromatography: For liquid products or to separate closely related impurities, silica gel column chromatography is often employed.[4]
-
Precipitation and Filtration: In some cases, the product can be precipitated by adding a non-solvent or by adjusting the pH of the reaction mixture, followed by collection via vacuum filtration.[9]
Quantitative Data
The following tables summarize quantitative data for the Paal-Knorr synthesis under various conditions to allow for easy comparison.
Table 1: Comparison of Catalysts for the Synthesis of N-substituted Pyrroles from 2,5-Hexanedione
| Catalyst | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | Aniline | Methanol | Reflux | 15 min | 52 | [9] |
| Iodine (10 mol%) | Aniline | None | 60 | 5-10 min | High (not specified) | [1] |
| Sc(OTf)₃ (1 mol%) | Various | None | Room Temp | 10-60 min | 89-98 | [10] |
| Citric Acid (10 mol%) | 4-Iodoaniline | None (Ball Mill) | Room Temp | 30 min | 87 | [7] |
| Fe³⁺-montmorillonite | Aniline | None | Room Temp | 15 min | 95 | [11] |
| Silica Sulfuric Acid | Various | None | Room Temp | 3 min | 98 | [11] |
Table 2: Conventional Heating vs. Microwave-Assisted Synthesis
| Method | Diketone | Amine | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 2,5-Hexanedione | Aniline | Methanol | HCl (1 drop) | Reflux | 15 min | 52 | [9] |
| Microwave | 1,4-Diketones | Various | Acetic Acid | None | 120-150 | 2-10 min | 65-89 | [12] |
| Microwave | 1,4-Diketone | Primary Amine | Ethanol | Acetic Acid | 80 | Not specified | High (not specified) | [4] |
| Conventional | 2,5-Hexanedione | Primary Amines | Toluene | p-TsOH | Reflux | >12 h | Moderate | [12] |
Experimental Protocols
Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [9]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles [9]
-
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Solvent-Free Synthesis using Iodine Catalyst [1]
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Iodine (e.g., 10 mol%)
-
-
Procedure:
-
In a flask, mix the 1,4-diketone and the primary amine.
-
Add a catalytic amount of iodine.
-
Stir the mixture at 60°C.
-
Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).
-
Upon completion, the crude product can be purified by appropriate methods such as column chromatography.
-
Visualizations
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Caption: A general experimental workflow for Paal-Knorr pyrrole synthesis.
Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
Technical Support Center: Purification of Carboxyphenyl Pyrrole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the purification of carboxyphenyl pyrrole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude carboxyphenyl pyrrole derivatives synthesized via the Paal-Knorr reaction?
A1: Crude products from a Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, may contain several impurities:
-
Unreacted Starting Materials: Residual 1,4-dicarbonyl compounds and the corresponding amino benzoic acid are common impurities.
-
Furan Byproducts: Under acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo self-condensation to form a furan byproduct.[1][2][3]
-
Polymerization Products: Pyrroles, especially under acidic conditions or elevated temperatures, can polymerize to form dark, tarry materials that are difficult to remove.[1]
-
Incompletely Cyclized Intermediates: Hemiaminal or imine intermediates may persist if the reaction has not gone to completion.
Q2: My carboxyphenyl pyrrole derivative has low solubility in common organic solvents. How can I improve this for purification?
A2: The low solubility of carboxyphenyl pyrrole derivatives can be attributed to the polar carboxylic acid group and the planar pyrrole ring. To improve solubility for purification:
-
Solvent Selection: Consider more polar solvents such as methanol, ethanol, or acetone. For column chromatography, a dichloromethane/methanol solvent system can be effective for polar compounds.[4][5] The solubility of carboxylic acids in certain organic solvents can be significantly increased by the presence of a small amount of water.
-
Salt Formation: For techniques like acid-base extraction, converting the carboxylic acid to its corresponding carboxylate salt with a mild base (e.g., sodium bicarbonate) will render it soluble in the aqueous phase, allowing for separation from non-acidic impurities.[6][7][8]
-
Esterification: In some cases, converting the carboxylic acid to its methyl or ethyl ester can improve solubility in organic solvents and facilitate purification by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.[7]
Q3: I am observing significant streaking/tailing of my compound on the silica gel TLC plate and column. What is the cause and how can I fix it?
A3: Streaking or tailing of acidic compounds like carboxyphenyl pyrrole derivatives on silica gel is a common issue. This is often due to strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silica gel stationary phase. To mitigate this:
-
Solvent Additives: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[4] This protonates the silica surface and suppresses the ionization of the carboxylic acid, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic) or C18 reversed-phase silica gel.[9] For reversed-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a small amount of an acid like trifluoroacetic acid (TFA) is typically used.
Q4: How can I effectively remove colored impurities from my final product?
A4: Colored impurities often arise from polymerization or degradation products.
-
Activated Charcoal: Treatment with activated charcoal can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal.[10][11]
-
Recrystallization: A carefully chosen recrystallization solvent system can leave colored impurities behind in the mother liquor.
-
Chromatography: Flash column chromatography is often effective at separating colored impurities.
Troubleshooting Guides
Problem: Low Yield After Purification
| Possible Cause | Recommended Solution(s) |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid during base extraction, and sufficiently acidic (pH < 4) to fully protonate it for recovery.[12] Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Incomplete Crystallization | Ensure the product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[10] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Co-elution with Impurities during Chromatography | Optimize the solvent system for better separation. A shallower gradient or isocratic elution may be necessary. Adding a modifier like acetic acid to the eluent can improve the resolution of acidic compounds.[4] |
| Product Decomposition on Silica Gel | Test the stability of your compound on a small amount of silica gel. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[5] |
Problem: Product is a Dark, Tarry Material
| Possible Cause | Recommended Solution(s) |
| Polymerization during Synthesis | This is often caused by excessively high temperatures or highly acidic conditions during the Paal-Knorr synthesis.[1] Consider lowering the reaction temperature and using a milder acid catalyst. |
| Degradation During Workup or Purification | Avoid prolonged exposure to strong acids or high temperatures during purification steps. If using acid in column chromatography, ensure it is removed during solvent evaporation. |
| Oxidation | Pyrrole rings can be susceptible to oxidation. Store the compound under an inert atmosphere (nitrogen or argon) and in the dark. |
Data Presentation
Table 1: Solubility of Benzoic Acid (as a proxy for Carboxyphenyl Pyrrole Derivatives) in Common Organic Solvents at Room Temperature.
Note: This data is for benzoic acid and serves as a general guide. Actual solubility of specific carboxyphenyl pyrrole derivatives may vary.
| Solvent | Molar Solubility (M) |
| Water | 0.027 |
| Hexane | Very Low |
| Toluene | ~0.3 |
| Dichloromethane | ~0.5 |
| Diethyl Ether | ~2.0 |
| Ethyl Acetate | ~2.5 |
| Acetone | ~4.5 |
| Ethanol | ~3.0 |
| Methanol | ~3.5 |
| Dimethylformamide (DMF) | 5.287 |
| Dimethyl Sulfoxide (DMSO) | 5.873 |
(Data compiled from various sources, including[13] and[14])
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is suitable for separating the acidic carboxyphenyl pyrrole derivative from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.[6][15]
-
Isolation of Neutral/Basic Impurities: The organic layer now contains any neutral or basic impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent evaporated to isolate these components if desired.[6]
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is below 4. The carboxyphenyl pyrrole derivative should precipitate out of the solution.[6][12]
-
Collection: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is for the purification of solid carboxyphenyl pyrrole derivatives. The choice of solvent is critical.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Good starting points for carboxyphenyl pyrrole derivatives include aqueous ethanol, aqueous acetic acid, or toluene.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling chip) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.[10]
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them.
Protocol 3: Purification by Flash Column Chromatography
This method is suitable for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used.[4][5] The ideal eluent system should provide a good separation of the desired compound from its impurities on a TLC plate (target Rf of the product is typically 0.2-0.4). For carboxyphenyl pyrrole derivatives, a gradient of ethyl acetate in hexanes is a good starting point. Add 0.5-1% acetic acid to the eluent to reduce tailing.[4]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of carboxyphenyl pyrrole derivatives.
Caption: A troubleshooting guide for addressing low yields during purification.
Caption: Impurity formation pathways in the Paal-Knorr synthesis of carboxyphenyl pyrrole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. vernier.com [vernier.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid. The content is designed to help improve reaction yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the N-alkylation of pyrrole with a 4-(halomethyl)benzoic acid derivative.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Yield | 1. Inappropriate Base: The base used may be too weak to effectively deprotonate pyrrole, or it may be sterically hindered. 2. Poor Solubility: The pyrrole salt or the alkylating agent may have low solubility in the chosen solvent. 3. Reaction Temperature Too Low: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Impure Starting Materials: The purity of pyrrole or the 4-(halomethyl)benzoic acid derivative can significantly impact the reaction outcome. | 1. Base Selection: Employ a stronger base such as sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃). The choice of base can influence the N- versus C-alkylation ratio. 2. Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1] 3. Temperature Optimization: Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C, while monitoring the reaction progress by TLC.[2] 4. Reagent Purification: Ensure the purity of starting materials. Pyrrole should be freshly distilled, and the 4-(halomethyl)benzoic acid derivative should be pure. |
| Formation of Side Products (e.g., C-alkylation) | 1. Nature of the Pyrrole Anion: The pyrrolide anion is ambident, meaning it can react at either the nitrogen or carbon atoms. 2. Reaction Conditions: The choice of counter-ion, solvent, and temperature can influence the site of alkylation. | 1. Cation and Solvent Effects: The nature of the cation can influence the N/C alkylation ratio. Using potassium salts in conjunction with aprotic polar solvents often favors N-alkylation. 2. Controlled Addition: Add the alkylating agent slowly to the solution of the pyrrolide salt to maintain a low concentration of the electrophile, which can favor N-alkylation. |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging due to similar polarities. 2. Formation of Polar Impurities: Side reactions can lead to the formation of impurities that are difficult to remove. | 1. Work-up Procedure: After the reaction, a standard aqueous work-up can help remove inorganic salts. Acid-base extraction can be employed to separate the carboxylic acid product from neutral impurities. 2. Chromatography: Column chromatography on silica gel is a common method for purifying N-substituted pyrroles. A gradient elution system (e.g., hexane/ethyl acetate) with the addition of a small amount of acetic acid can improve the separation of carboxylic acids. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Reaction Stalls or is Sluggish | 1. Inefficient Stirring: In heterogeneous reactions (e.g., with solid K₂CO₃), inefficient stirring can limit the reaction rate. 2. Deactivation of Reagents: Moisture in the reaction can quench the base and hydrolyze the alkylating agent. | 1. Mechanical Stirring: Use efficient mechanical stirring to ensure good mixing of all reactants. 2. Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent the decomposition of sensitive reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the N-alkylation of pyrrole with a 4-(halomethyl)benzoic acid derivative, such as 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid.[3][4] This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: Which base is best for the N-alkylation of pyrrole?
A2: The choice of base is critical. For high yields, strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to completely deprotonate the pyrrole.[5] However, milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF, and may offer better chemoselectivity.[2]
Q3: How can I minimize the formation of C-alkylated byproducts?
A3: Minimizing C-alkylation can be achieved by carefully selecting the reaction conditions. Using a potassium salt of pyrrole (formed with a potassium base) in a solvent like DMF or DMSO generally favors N-alkylation. Slow addition of the alkylating agent can also help.
Q4: What are the ideal reaction conditions (solvent, temperature) for this synthesis?
A4: Ideal conditions can vary, but a common starting point is to use DMF as the solvent with potassium carbonate as the base at room temperature, with the option to heat to 60-80 °C to increase the reaction rate.[2] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Q5: My yield is consistently low. What are the most likely reasons?
A5: Consistently low yields are often due to a few key factors:
-
Insufficiently strong base: The pyrrole is not being fully deprotonated.
-
Poor solubility of reagents: The reactants are not mixing effectively.
-
Moisture in the reaction: Water can consume the base and decompose the alkylating agent.
-
Impure starting materials: Contaminants can interfere with the reaction.
Addressing these issues by using a stronger base, a more suitable solvent, ensuring anhydrous conditions, and purifying the starting materials can significantly improve the yield.[6]
Experimental Protocols
General Protocol for N-alkylation of Pyrrole with 4-(bromomethyl)benzoic acid
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add freshly distilled pyrrole (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the pyrrole.
-
-
Deprotonation:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
-
Alkylation:
-
Dissolve 4-(bromomethyl)benzoic acid (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the 4-(bromomethyl)benzoic acid solution dropwise to the pyrrolide solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to protonate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-alkylation of Pyrrole Derivatives.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (4.0) | DMF | Room Temp | 14 | 87 | [2] |
| 2 | K₂CO₃ (4.0) | DMF | 65 | 5 | 85 | [2] |
| 3 | KOH (excess) | Acetone | Room Temp | - | 10 | [2] |
| 4 | NaH (1.1) | THF | 0 to RT | - | - | General Protocol |
Note: Yields are for analogous N-alkylation reactions and may vary for the specific synthesis of this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Synthesis of N-Substituted Pyrroles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-substituted pyrroles.
General Troubleshooting
This section addresses broad issues applicable to various pyrrole synthesis methods.
Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in your reagents can lead to unwanted side reactions. It is always advisable to use freshly purified starting materials.[1]
-
Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.[1] Harsh conditions, like prolonged heating or strong acids, can degrade sensitive starting materials or the desired pyrrole product.[2][3]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent, resulting in a lower yield.[1]
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial to prevent side reactions and improve yield.[1]
Paal-Knorr Pyrrole Synthesis: Troubleshooting Guide
The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone method for preparing substituted pyrroles.[1] However, several issues can arise.
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?
A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis.[2] It occurs when the 1,4-dicarbonyl compound undergoes a competing acid-catalyzed cyclization and dehydration before it can react with the amine.[2] To minimize furan formation, consider the following strategies:
-
Control Acidity: This is the most critical factor. Strongly acidic conditions (pH < 3) favor the formation of the furan byproduct.[2][4] The reaction should be conducted under neutral or weakly acidic conditions. Using a weak acid like acetic acid can accelerate the desired reaction without significantly promoting furan formation.[1][4]
-
Increase Amine Concentration: Using an excess of the primary amine can help to favor the pyrrole formation pathway over the competing furan synthesis.[2][4]
Q3: My Paal-Knorr reaction is sluggish or incomplete. What are the common causes?
A3: A slow or incomplete reaction can be attributed to several factors related to your starting materials and reaction conditions:
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2]
-
Sub-optimal Temperature: Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation.[2] Moderate increases in temperature or reaction time should be explored carefully.[2]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While catalysis is often necessary, an inappropriate catalyst can lead to side reactions or slow conversion.[2] Milder Lewis acids or alternative catalysts like iodine have been shown to be effective, sometimes even under solvent-free conditions.[2][3][5]
Q4: My crude product is a dark, tarry material that is difficult to purify. What is happening?
A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[2] This is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider the following adjustments:
-
Lower the Reaction Temperature: Reducing the heat can prevent the degradation and polymerization pathways.
-
Use a Milder Catalyst: Switching to a weaker acid or a non-acidic catalyst can prevent the harsh conditions that lead to tar formation.[2]
Paal-Knorr Reaction Mechanism
The accepted mechanism involves the initial formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2][3][5]
Troubleshooting Workflow: Paal-Knorr Synthesis
This workflow provides a logical approach to diagnosing and solving common issues.
Quantitative Data: Catalyst Performance in Paal-Knorr Synthesis
The choice of catalyst can significantly impact reaction efficiency. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole.
| Catalyst | Time (min) | Yield (%) |
| p-TsOH | 120 | 90 |
| AcOH | 180 | 85 |
| Sc(OTf)₃ | 45 | 95 |
| Bi(NO₃)₃·5H₂O | 60 | 92 |
| I₂ | 10 | 98 |
| No Catalyst | 360 | 20 |
| Data adapted from a representative synthesis to illustrate catalyst effects. |
Hantzsch Pyrrole Synthesis: Troubleshooting Guide
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6][7]
Q5: I am getting a furan derivative as a major byproduct in my Hantzsch synthesis. What is this side reaction and how can I suppress it?
A5: The formation of a furan byproduct during a Hantzsch synthesis is due to a competing Feist-Bénary furan synthesis .[1] This parallel reaction pathway involves the β-ketoester and the α-haloketone reacting to form a furan, without the involvement of the amine component. To favor the desired pyrrole synthesis, you should optimize conditions to promote the reaction with the amine:
-
Amine Concentration: Using a sufficient concentration of the amine or ammonia is critical to ensure the pathway leading to the pyrrole is kinetically favored.[1]
-
Slow Addition: The α-haloketone can undergo self-condensation or react directly with the amine in a simple substitution. To minimize these side reactions, it is often beneficial to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and amine).[8]
-
Catalyst Choice: While the reaction can proceed without a catalyst, certain catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used effectively to improve yield and selectivity for the pyrrole product.[1]
Hantzsch vs. Feist-Bénary Competing Pathways
Clauson-Kaas Pyrrole Synthesis: Troubleshooting Guide
This method involves the reaction of 2,5-dialkoxytetrahydrofurans with primary amines, typically under acidic conditions.[9][10]
Q6: My starting materials or product are sensitive to heat and strong acid. How can I perform a Clauson-Kaas synthesis under milder conditions?
A6: The traditional Clauson-Kaas reaction can be harsh, but several modified procedures have been developed for sensitive substrates.[11] Low yields and side products are common when substrates cannot tolerate heat or strong acid.[11] A highly effective modern approach involves:
-
A Two-Step, One-Pot Mild Procedure: Instead of direct heating in strong acid, first perform a mild hydrolysis of the 2,5-dimethoxytetrahydrofuran in water to generate the more reactive 2,5-dihydroxytetrahydrofuran intermediate. Then, add the primary amine in a buffered solution (e.g., an acetate buffer) and stir at room temperature. This approach avoids heat and strongly acidic conditions, leading to high yields of even unstable pyrroles.[11]
-
Alternative Catalysts: Numerous modern catalysts, including various Lewis acids (e.g., Sc(OTf)₃, MgI₂) and solid-supported catalysts, can promote the reaction under much milder conditions than traditional Brønsted acids.[12][13]
Experimental Protocols
Protocol 1: Iodine-Catalyzed Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole
This protocol emphasizes mild conditions that minimize byproduct formation.
-
Preparation: In a round-bottom flask, add 2,5-hexanedione (1.0 eq) and methylamine (1.0-1.2 eq, e.g., as a 40% solution in water).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (e.g., 10 mol%).[2]
-
Reaction: Stir the mixture at 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 10-15 minutes.[2]
-
Workup: Upon completion, cool the mixture and dissolve it in an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by washes with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure N-substituted pyrrole.[2]
Protocol 2: General Hantzsch Pyrrole Synthesis
This protocol is a general guideline that can be adapted for various substrates.
-
Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and the primary amine or ammonia source (1.1 eq) in a suitable solvent like ethanol. Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine intermediate.[8]
-
Addition of Haloketone: Slowly add a solution of the α-haloketone (e.g., chloroacetone, 1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes. This controlled addition helps minimize side reactions.[8]
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: The residue can be taken up in an organic solvent and washed with water to remove any inorganic salts. After drying and concentrating the organic layer, the crude product is typically purified by column chromatography or recrystallization.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Stability and degradation of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-(1H-pyrrol-1-ylmethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption, as the compound may be slightly hygroscopic.[1] It is also advisable to protect it from light.
Q2: Is this compound stable under normal laboratory conditions?
A2: this compound is expected to be stable under normal ambient temperatures and pressures.[1] However, prolonged exposure to harsh conditions such as high temperatures, extreme pH, oxidizing agents, and UV light can lead to degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, the most likely degradation pathways are oxidation of the benzylic methylene bridge and the pyrrole ring, as well as potential reactions involving the carboxylic acid group. Specific degradation products would need to be identified through forced degradation studies.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, strong acids, and strong bases.[2] Under elevated temperatures, decomposition may generate carbon monoxide and other toxic substances.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected sample degradation | Improper storage conditions (exposure to light, heat, or moisture). | Store the compound in a tightly sealed container in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |
| Contamination with impurities (e.g., residual catalysts, acids, or bases from synthesis). | Re-purify the compound using an appropriate method such as recrystallization or chromatography. | |
| Inconsistent analytical results | Degradation of the compound in solution. | Prepare solutions fresh before use. If solutions need to be stored, keep them at a low temperature (e.g., 2-8 °C) and protected from light. Evaluate the stability of the compound in the chosen solvent. |
| Interaction with formulation components. | Conduct compatibility studies with all excipients and vehicle components to identify potential interactions. | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Perform forced degradation studies to purposefully generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound based on its chemical structure. These pathways are hypothetical and require experimental verification.
References
Technical Support Center: Overcoming Solubility Challenges with 4-(1H-pyrrol-1-ylmethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-(1H-pyrrol-1-ylmethyl)benzoic acid during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
A1: While experimental data for this specific compound is limited in the public domain, we can refer to the computed properties of its isomers and related structures to guide our approach. These properties suggest a lipophilic nature which can contribute to poor aqueous solubility.
Table 1: Computed Physicochemical Properties of Pyrrole-Substituted Benzoic Acid Isomers
| Property | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid | 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₂H₁₁NO₂ | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol [1] | 201.22 g/mol [2] | 201.22 g/mol [3] |
| XLogP3 | 2.2[1] | 2.2[2] | N/A |
| Predicted pKa | N/A | N/A | 3.43 ± 0.25[3] |
Data sourced from PubChem and ChemBK. These are predicted values and should be used as a guide.
Q2: What is a good starting solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for many poorly soluble organic compounds and is a recommended starting point.[4] For similar pyrrole-carboxylic acid compounds, DMSO has been shown to be an effective solvent. For instance, Pyrrole-2-carboxylic acid is soluble in DMSO at 25 mg/mL with warming, and other derivatives are also noted to be soluble in DMSO.[5][6][7]
Table 2: Solubility of Related Compounds in Common Solvents
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| Pyrrole-2-carboxylic acid | DMSO | 25 mg/mL (with warming) | [5] |
| Pyrrole-2-carboxylic acid | Water | 5.88 mg/mL (with sonication) | [5] |
| Benzoic Acid | DMSO | >5 M | [8] |
| Benzoic Acid | Ethanol | High | [9] |
| Benzoic Acid | Water | 0.027 M |[8] |
Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that buffer, even though it was fully dissolved in the DMSO stock. The high concentration of DMSO in the stock solution keeps the compound dissolved, but upon dilution into the aqueous buffer, the DMSO concentration drops, and the compound's poor aqueous solubility leads to precipitation.
Troubleshooting Guide
Issue: Compound precipitates out of solution during the assay.
This guide will help you troubleshoot and resolve compound precipitation issues in your experiments.
References
- 1. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 | CID 880158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthesized 4-(1H-pyrrol-1-ylmethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during synthesis, thereby addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in the synthesis of this compound?
A1: Batch-to-batch variation can stem from several factors throughout the manufacturing process.[1][2] Key sources of variability include:
-
Raw Material Quality: Variations in the purity, concentration, and moisture content of starting materials can significantly impact the reaction outcome.[3]
-
Process Parameters: Seemingly minor fluctuations in reaction temperature, time, pH, and mixing speed can lead to inconsistent product quality and impurity profiles.[3]
-
Equipment and Environment: The cleanliness of glassware, equipment performance, and environmental conditions like humidity can introduce variability.[3]
-
Human Factors: Slight differences in how operators perform manual steps can contribute to batch differences.[3]
-
Product Polymorphism: The final product may exist in different crystalline forms (polymorphs) which have distinct physical properties, even if they are chemically identical.[1]
Q2: My final product has a yellowish or brownish tint instead of being off-white. What could be the cause?
A2: Discoloration in the final product is often indicative of impurities. Potential causes include:
-
Residual Starting Materials or Reagents: Incomplete reaction or inadequate purification can leave colored starting materials or byproducts.
-
Side Reactions: Unwanted side reactions can generate colored impurities. For instance, oxidation of the pyrrole ring or other sensitive functional groups can lead to discoloration.
-
Thermal Decomposition: Excessive heat during the reaction or drying process can cause degradation of the product or impurities.
Q3: I am observing a lower than expected yield. What are the likely reasons?
A3: Low yields can be attributed to a variety of factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side Reactions: The formation of byproducts consumes starting materials, reducing the yield of the desired product.
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps if not performed carefully.
-
Inaccurate Measurement of Reagents: Errors in weighing or measuring starting materials can lead to an incorrect stoichiometric ratio, limiting the reaction.
Q4: What analytical techniques are recommended for quality control and to assess batch-to-batch consistency?
A4: A combination of analytical methods should be employed to ensure the quality and consistency of each batch:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹H): To confirm the chemical structure of the compound and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of key functional groups.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting point range suggests the presence of impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound. A common synthetic route involves the reaction of 4-(bromomethyl)benzoic acid with pyrrole in the presence of a base.
Problem 1: Low Yield of Crude Product
| Potential Cause | Suggested Solution |
| Inefficient Base | The choice of base is critical for the reaction. A weak base may not sufficiently deprotonate pyrrole, leading to a slow or incomplete reaction. Consider using a stronger, non-nucleophilic base. |
| Incorrect Solvent | The solvent should be anhydrous and capable of dissolving the reactants. Ensure the solvent is properly dried before use. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Conversely, a temperature that is too high can lead to decomposition and side product formation. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion before quenching. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Starting Material Impurities | Ensure the purity of the starting materials (4-(bromomethyl)benzoic acid and pyrrole) before starting the reaction. |
| Side Reactions | Over-alkylation of pyrrole or reaction at other positions on the pyrrole ring can occur. Adjust the stoichiometry of the reactants to use a slight excess of pyrrole. |
| Decomposition | The product or reactants may be sensitive to heat or light. Protect the reaction from light and avoid excessive temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol describes a representative synthesis.
Materials:
-
4-(bromomethyl)benzoic acid
-
Pyrrole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and pyrrole (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Scaling Up the Synthesis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(1H-pyrrol-1-ylmethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
N-Alkylation of Pyrrole: This is a direct approach involving the reaction of pyrrole with a 4-(halomethyl)benzoic acid derivative, typically 4-(bromomethyl)benzoic acid. The reaction is usually carried out in the presence of a base.
-
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with 4-(aminomethyl)benzoic acid. This route is less direct as it requires the synthesis of the appropriate 1,4-dicarbonyl precursor.
Q2: Which synthetic route is more suitable for large-scale synthesis?
A2: The N-alkylation of pyrrole with 4-(bromomethyl)benzoic acid is generally more straightforward and often preferred for scaling up due to the commercial availability of the starting materials and a more direct reaction pathway. The Paal-Knorr synthesis can also be scaled but may require more extensive process development for the synthesis and handling of the required 1,4-dicarbonyl compound.[1][2][3]
Q3: What are the critical parameters to control during the N-alkylation of pyrrole for this synthesis?
A3: Key parameters to control during the N-alkylation step include:
-
Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of pyrrole without competing reactions. Sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: The reaction is often started at a low temperature (e.g., 0 °C) during the deprotonation step with strong bases like NaH to control the exothermic reaction and then gradually warmed to room temperature or slightly heated to drive the alkylation to completion.
-
Moisture Control: The reaction is sensitive to moisture, which can quench the base and the pyrrolide anion. Therefore, anhydrous conditions are crucial for achieving high yields.
Q4: How can I minimize the formation of C-alkylation byproducts?
A4: C-alkylation is a common side reaction in the alkylation of pyrroles. To favor N-alkylation:
-
Use of a less polar solvent can sometimes reduce the extent of C-alkylation.[4]
-
The choice of the counter-ion of the pyrrolide can influence the N/C alkylation ratio.[4]
-
Phase-transfer catalysis has been shown to be effective for achieving selective N-alkylation of pyrrole.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of pyrrole. 2. Inactive alkylating agent (e.g., hydrolysis of 4-(bromomethyl)benzoic acid). 3. Presence of moisture in the reaction. 4. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH instead of K2CO3) or ensure sufficient equivalents of the base are used. 2. Check the purity of the 4-(bromomethyl)benzoic acid before use. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a moderate increase in temperature. |
| Formation of Significant C-Alkylation Byproducts | 1. Reaction conditions favoring C-alkylation (e.g., certain solvent and counter-ion combinations). | 1. Consider using a phase-transfer catalyst. 2. Experiment with different solvent systems, starting with less polar options. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. 2. Recrystallization from a suitable solvent system is often effective. Column chromatography may be necessary for challenging separations. |
| Inconsistent Results on a Larger Scale | 1. Inefficient heat transfer in a larger reactor. 2. Inefficient mixing. 3. Challenges in maintaining anhydrous conditions at scale. | 1. Ensure the reactor has adequate heating and cooling capabilities. Consider a slower addition of reagents to control exotherms. 2. Use appropriate stirring equipment to ensure homogeneity. 3. Implement stringent procedures for drying solvents and handling reagents on a larger scale. |
Experimental Protocols
Protocol 1: Synthesis of 4-(bromomethyl)benzoic acid from p-Toluic Acid
This protocol describes the radical bromination of p-toluic acid to produce the key alkylating agent.
Materials:
-
p-Toluic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Chlorobenzene
-
Hexane
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add p-toluic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Add chlorobenzene as the solvent.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid and wash with cold hexane to remove byproducts.
-
To remove the succinimide byproduct, stir the solid in deionized water, filter, and wash the solid with water and then hexane.
-
Dry the crude product under vacuum.
-
Recrystallize the crude 4-(bromomethyl)benzoic acid from a minimal amount of ethyl acetate to obtain the purified product.[6]
Protocol 2: Synthesis of this compound via N-Alkylation
Materials:
-
Pyrrole
-
4-(Bromomethyl)benzoic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure using Sodium Hydride:
-
To a flame-dried, three-necked round-bottomed flask under an inert atmosphere (nitrogen or argon), add a solution of pyrrole (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure using Potassium Carbonate:
-
To a round-bottomed flask, add 4-(bromomethyl)benzoic acid (1.0 eq), pyrrole (1.2 eq), and potassium carbonate (2.0-3.0 eq) in DMF.
-
Stir the mixture at room temperature or heat to 50-60 °C for 12-24 hours, monitoring by TLC.[7]
-
After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as described above.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrrole
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH | THF | 0 to RT | 12 | ~70-85* | General protocol[8] |
| 2 | K2CO3 | DMF | RT | 14 | 87 | [7] |
| 3 | KOH | Acetone | RT | 14 | 10 | [7] |
*Yields are estimated based on general protocols for N-alkylation of pyrroles and may vary for this specific substrate.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of 4-(1H-pyrrol-1-ylmethyl)benzoic acid
Welcome to the technical support center for the analytical purity assessment of 4-(1H-pyrrol-1-ylmethyl)benzoic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable purity data.
Frequently Asked Questions (FAQs)
High-Performance Liquid Chromatography (HPLC)
Q1: What is the recommended starting HPLC method for the purity assessment of this compound?
A reversed-phase HPLC (RP-HPLC) method is the most suitable starting point for analyzing this compound due to its aromatic and acidic nature. A C18 column is recommended with a mobile phase consisting of an aqueous buffer (like phosphate or formate) and an organic modifier (such as acetonitrile or methanol).
Q2: I am not getting good peak shape for my compound. What are the common causes and solutions?
Poor peak shape, such as tailing or fronting, is a common issue. For acidic compounds like this compound, peak tailing can occur due to interactions with free silanol groups on the silica-based column packing. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group to keep it protonated.
-
Use a Low-Bleed Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions.
-
Add an Ionic Modifier: Incorporate a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress silanol activity.
Q3: My retention times are shifting between injections. What should I check?
Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Composition Changes: Check for solvent evaporation or improper mixing of the mobile phase components.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks or air bubbles in the pump.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: How can ¹H NMR be used to assess the purity of this compound?
¹H NMR is a powerful tool for purity assessment. By integrating the signals corresponding to the protons of this compound and comparing them to the integrals of any impurity signals, a quantitative purity can be determined. The presence of unexpected signals may indicate the presence of residual solvents, starting materials, or by-products.
Q5: What are the expected ¹H NMR chemical shifts for this compound?
-
Carboxylic Acid Proton (-COOH): A broad singlet above 12 ppm.
-
Benzoic Acid Aromatic Protons: Doublets between 7.5 and 8.0 ppm.
-
Pyrrole Protons: Triplets or multiplets between 6.0 and 7.0 ppm.
-
Methylene Protons (-CH₂-): A singlet around 5.0-5.5 ppm.
Mass Spectrometry (MS)
Q6: What is the expected molecular ion peak for this compound in a mass spectrum?
The molecular weight of this compound (C₁₂H₁₁NO₂) is approximately 201.22 g/mol . In positive ion mode ESI-MS, you would expect to see a prominent ion at m/z 202.23 [M+H]⁺. In negative ion mode, an ion at m/z 200.21 [M-H]⁻ would be expected.
Q7: How can MS help in identifying impurities?
Mass spectrometry is highly sensitive and can detect impurities at very low levels. By analyzing the mass-to-charge ratio of all ions present in the sample, you can identify potential impurities based on their molecular weights. This is particularly useful for identifying by-products from the synthesis.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., empty vial, incorrect injection volume). | Verify sample vial position and volume. Manually inject a standard to confirm system performance. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check detector settings and ensure the lamp is on. 254 nm is a good starting wavelength for aromatic compounds. | |
| Split Peaks | Column contamination or void. | Wash the column with a strong solvent. If the problem persists, the column may need replacement. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Broad Peaks | High dead volume in the system. | Check all fittings and tubing for proper connections. Use shorter, narrower ID tubing where possible. |
| Column degradation. | Replace the column. | |
| Ghost Peaks | Carryover from a previous injection. | Run a blank gradient to wash the column. Clean the injector and sample loop. |
| Contaminated mobile phase. | Prepare fresh mobile phase using high-purity solvents and additives. |
Potential Impurities in Synthesis
The synthesis of this compound may involve the reaction of 4-(bromomethyl)benzoic acid with pyrrole. Based on this, potential impurities could include:
| Impurity | Structure | Reason for Presence |
| 4-(Bromomethyl)benzoic acid | Br-CH₂-C₆H₄-COOH | Unreacted starting material. |
| Pyrrole | C₄H₅N | Excess reactant. |
| 4-Formylbenzoic acid | OHC-C₆H₄-COOH | Oxidation of the starting material or product. |
| Bis-substituted products | (C₄H₄N)₂-CH-C₆H₄-COOH | Over-reaction or side reaction. |
Experimental Protocols
RP-HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Titrimetric Method for Purity Assessment
This method provides an orthogonal technique for purity determination based on the acidic nature of the molecule.
-
Apparatus: Automatic potentiometric titrator with a pH electrode.
-
Titrant: 0.1 M Sodium Hydroxide (standardized).
-
Sample Preparation: Accurately weigh about 200 mg of this compound into a beaker. Dissolve in approximately 50 mL of neutralized ethanol.
-
Procedure: Titrate the sample solution with standardized 0.1 M NaOH to the potentiometric endpoint.
-
Calculation:
Where:
-
V = Volume of NaOH titrant (mL)
-
M = Molarity of NaOH titrant
-
F = Factor of the titrant
-
201.22 = Molecular weight of this compound
-
W = Weight of the sample (mg)
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: An integrated strategy for comprehensive purity assessment.
Validation & Comparative
A Comparative Analysis of Pyrrole and Imidazole Benzoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of pyrrole and imidazole benzoic acid derivatives, two heterocyclic scaffolds of significant interest in medicinal chemistry. By presenting key physicochemical properties, biological activities, and underlying mechanisms of action, this document aims to inform the strategic design of novel therapeutic agents. The comparison is supported by experimental data, detailed protocols for key biological assays, and visualizations of relevant signaling pathways.
Introduction to Pyrrole and Imidazole Scaffolds
Pyrrole and imidazole are five-membered aromatic heterocycles that are fundamental building blocks in a vast array of biologically active molecules. Their structural similarities, particularly the presence of a nitrogen atom within the aromatic ring, allow them to be considered bioisosteres in certain contexts.[1] This means they can sometimes be interchanged in a molecule to modulate its physicochemical properties and biological activity. Both pyrrole and imidazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] The incorporation of a benzoic acid moiety provides an additional site for interaction with biological targets, often through hydrogen bonding or salt bridge formation, and can influence the pharmacokinetic profile of the molecule.[5]
Physicochemical Properties: A Tale of Two Rings
The key difference between pyrrole and imidazole lies in the number and position of nitrogen atoms in the ring. Pyrrole contains one nitrogen atom, while imidazole contains two. This seemingly small difference has a significant impact on their electronic properties and chemical reactivity.
| Property | Pyrrole | Imidazole | References |
| Formula | C₄H₅N | C₃H₄N₂ | [6] |
| Nitrogen Atoms | 1 | 2 (at positions 1 and 3) | [2] |
| Aromaticity | Aromatic, 6 π-electron system | Aromatic, 6 π-electron system | [6][7] |
| Basicity (pKa of conjugate acid) | ~ -3.8 (very weak base) | ~ 7.0 (moderately basic) | [6][7] |
| Acidity (pKa of N-H) | ~ 17.5 (weakly acidic) | ~ 14.5 (more acidic than pyrrole) | [6][7] |
| Dipole Moment | ~ 1.8 D | ~ 3.6 D | [6][7] |
| Hydrogen Bonding | N-H can act as a hydrogen bond donor. | N-H can act as a donor; the second nitrogen can act as an acceptor. | [7] |
The presence of the second nitrogen atom in imidazole makes it significantly more basic and polar than pyrrole.[7] The lone pair of electrons on the pyrrole nitrogen is integral to the aromatic sextet, making it less available for protonation. In contrast, one of the nitrogen atoms in imidazole has a lone pair that is not involved in the aromatic system, rendering it more basic.[7] These differences in electronic character can influence how these molecules interact with biological targets.
Comparative Biological Activities
This section provides a comparative overview of the anticancer and anti-inflammatory activities of pyrrole and imidazole benzoic acid derivatives, supported by available experimental data.
Anticancer Activity
Both pyrrole and imidazole derivatives have been extensively investigated for their potential as anticancer agents.[8][9] They have been shown to target a variety of cancer-related pathways, including those involved in cell proliferation, apoptosis, and angiogenesis.
A direct comparison of a series of pyrrole-imidazole derivatives against human pancreatic cancer cell lines (PANC-1 and ASPC-1) revealed that an imidazole-containing compound exhibited high potency. Specifically, compound C17, an imidazole derivative, showed IC50 values of 0.063 µM and 0.062 µM against PANC-1 and ASPC-1 cells, respectively.[10]
The following table summarizes the anticancer activity of representative pyrrole and imidazole benzoic acid derivatives from different studies. It is important to note that a direct comparison is challenging due to variations in the specific derivatives and the cancer cell lines tested.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole Benzoic Acid | 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acid | Dalton's Lymphoma Ascites (DLA) cells | Good activity (qualitative) | [5] |
| Imidazole Benzoic Acid | Compound 14 (a 1,2,4-triazole benzoic acid hybrid) | MCF-7 (Breast Cancer) | 15.6 | [11] |
| Imidazole Benzoic Acid | Compound 2 (a 1,2,4-triazole benzoic acid hybrid) | MCF-7 (Breast Cancer) | 18.7 | [11] |
| Pyrrole Benzoic Acid | 4-pyrrol-1-yl benzoic acid hydrazide | Not specified for anticancer activity | - | [12] |
| Pyrrole Derivative | Compound 4a | LoVo (Colon Cancer) | >50 (at 24h) | |
| Pyrrole Derivative | Compound 4d | LoVo (Colon Cancer) | ~45 (at 24h) |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrole and imidazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole core, like tolmetin and ketorolac, are well-established.
While direct comparative studies on the anti-inflammatory activity of pyrrole- versus imidazole-benzoic acid derivatives are limited, studies on individual classes of compounds provide valuable insights. For instance, a study on pyrrole carboxylic acid derivatives showed that compounds with a benzoic acid moiety at position 1 exhibited higher efficacy against COX-1.
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrole Carboxylic Acid | Compound 5b | 0.08 | >10 | <0.008 | |
| Pyrrole Carboxylic Acid | Compound 5e | 0.39 | >10 | <0.039 | |
| Imidazole Derivative | Cimicoxib (Reference Drug) | - | - | Selective COX-2 inhibitor |
Key Signaling Pathways
Pyrrole and imidazole derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of drug response.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGFR signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrole-based kinase inhibitors, such as sunitinib, target VEGFR. The binding of VEGF to its receptor (VEGFR) triggers a cascade of downstream signaling events, including the activation of the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell proliferation, survival, and migration.
Caption: VEGFR signaling pathway and the inhibitory action of pyrrole-based drugs.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a key regulator of inflammation and is also implicated in cancer development and progression. This pathway can be activated by various stimuli, leading to the transcription of genes involved in inflammation, cell survival, and proliferation. Both pyrrole and imidazole derivatives have been shown to modulate NF-κB signaling.[2]
Caption: NF-κB signaling pathway and its modulation by heterocyclic compounds.
Experimental Protocols
Detailed and standardized methodologies are essential for the reproducible evaluation of novel compounds. Below are protocols for key assays used to determine the biological activities discussed in this guide.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrrole and imidazole benzoic acid derivatives) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: General workflow for the MTT cytotoxicity assay.
COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. It is a common in vitro method for evaluating the anti-inflammatory potential of new chemical entities.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective)
-
Detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin product)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX enzymes, heme, arachidonic acid, and test compounds in the reaction buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well. Then, add the test compounds at various concentrations. Include a vehicle control and a positive control inhibitor. Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: Immediately measure the fluorescence (or absorbance, depending on the detection method) over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Conclusion
Both pyrrole and imidazole benzoic acid derivatives represent promising scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The choice between a pyrrole or an imidazole core can significantly impact the physicochemical properties and biological activity of the resulting compounds. While imidazole derivatives often exhibit greater polarity and basicity, which can be advantageous for certain target interactions, pyrrole derivatives offer a different electronic profile that can also be exploited in drug design.
The available data suggests that imidazole-containing benzoic acid derivatives may hold particular promise as anticancer agents, with some compounds demonstrating potent activity at nanomolar concentrations. For anti-inflammatory applications, pyrrole-based structures have a more established history, and recent studies continue to refine their selectivity for COX-2.
Further direct comparative studies of pyrrole and imidazole benzoic acid derivatives are warranted to fully elucidate their structure-activity relationships and to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway analyses provided in this guide offer a framework for such future investigations.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. "Synthesis, characterization, COX1/2 inhibition and molecular modeling " by ZAFER ŞAHİN, MELİKE KALKAN et al. [journals.tubitak.gov.tr]
- 7. 4-(Imidazol-1-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(1H-pyrrol-1-yl)benzoic Acid Derivatives and Standard Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Assessment of Antibacterial Efficacy
The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for various 4-(1H-pyrrol-1-yl)benzoic acid hydrazide derivatives against key bacterial pathogens, alongside the MIC values for commonly used antibiotics, Ciprofloxacin and Isoniazid.
Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria
| Compound/Agent | Test Organism | MIC (µg/mL) |
| 4-(1H-pyrrol-1-yl)benzoic acid hydrazide derivatives | Staphylococcus aureus | 0.25 - 500[1] |
| Enterococcus faecalis | 0.25[1] | |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 0.5 - 2[2] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria
| Compound/Agent | Test Organism | MIC (µg/mL) |
| 4-(1H-pyrrol-1-yl)benzoic acid hydrazide derivatives | Escherichia coli | 0.5 - 500[1] |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.013 - 1[2] |
Table 3: Minimum Inhibitory Concentration (MIC) Against Mycobacteria
| Compound/Agent | Test Organism | MIC (µg/mL) |
| 4-(1H-pyrrol-1-yl)benzoic acid hydrazide derivatives | Mycobacterium tuberculosis H37Rv | 3.125 - 62.5[2][3] |
| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | Mycobacterium tuberculosis H37Rv | 16[1] |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.25[1][2] |
The data indicates that certain derivatives of 4-(1H-pyrrol-1-yl)benzoic acid exhibit moderate to good antibacterial activity. Notably, some analogs show promising activity against Mycobacterium tuberculosis, a pathogen of significant clinical importance. It is important to note that the broad range of MIC values for the derivative class reflects the structural diversity of the tested compounds. Specific substitutions on the core molecule significantly influence the antibacterial potency.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The most commonly employed method, and the one cited in the studies of 4-(1H-pyrrol-1-yl)benzoic acid derivatives, is the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Guidelines)
1. Preparation of Materials:
- Microorganism: A pure, overnight culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria). The bacterial suspension is then adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
- Antimicrobial Agent: The test compound (e.g., a 4-(1H-pyrrol-1-yl)benzoic acid derivative) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold serial dilutions are then prepared in the appropriate broth medium in a 96-well microtiter plate.
- Controls: A positive control well (containing the bacterial inoculum without any antimicrobial agent) and a negative control well (containing only the sterile broth) are included on each plate.
2. Inoculation and Incubation:
- Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.
- The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air for most aerobic bacteria) and temperature (typically 35-37°C) for a defined period (usually 16-20 hours).
3. Interpretation of Results:
- Following incubation, the microtiter plate is visually inspected for bacterial growth, which is indicated by turbidity (cloudiness) in the wells.
- The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualizing Experimental Workflow and Potential Mechanisms
To better illustrate the processes and concepts involved in the evaluation of these antibacterial agents, the following diagrams have been generated using the DOT language.
Caption: Workflow for Determining Minimum Inhibitory Concentration.
The proposed mechanism of action for many benzoic acid derivatives involves their ability to disrupt the cellular integrity of bacteria. This can occur through several pathways.
Caption: Potential Antibacterial Mechanisms of Action.
The lipophilic nature of the pyrrole ring combined with the acidic functionality of the benzoic acid moiety may facilitate the penetration of the bacterial cell membrane.[4] Once inside the cell, these molecules can disrupt the internal pH balance and interfere with essential cellular processes, such as nucleic acid and protein synthesis, ultimately leading to bacterial cell death.[4][5] Further research is needed to elucidate the precise molecular targets of 4-(1H-pyrrol-1-yl)benzoic acid derivatives.
Conclusion
Derivatives of 4-(1H-pyrrol-1-yl)benzoic acid represent a valuable scaffold for the development of new antibacterial agents. The available data demonstrates their potential to inhibit the growth of clinically relevant bacteria, including drug-resistant strains of Mycobacterium tuberculosis. While direct comparisons are limited by the structural diversity of the tested compounds, the observed MIC values warrant further investigation and optimization of this chemical class. Future studies should focus on systematic structure-activity relationship (SAR) analyses to identify the most potent derivatives and elucidate their specific mechanisms of action. This will be crucial in advancing these promising compounds through the drug development pipeline.
References
Comparative Bioactivity of 4-(1H-pyrrol-1-ylmethyl)benzoic Acid Analogs in Head and Neck Squamous Carcinoma Cell Lines
A Comparison Guide for Researchers in Drug Development
This guide provides a comparative analysis of the bioactivity of a representative pyrrole-benzoic acid derivative, RDS 60, against established chemotherapeutic agents, nocodazole and vincristine, in the context of head and neck squamous cell carcinoma (HNSCC). The data presented here is intended to inform researchers, scientists, and drug development professionals on the potential of this class of compounds as anticancer agents.
Introduction
4-(1H-pyrrol-1-ylmethyl)benzoic acid and its derivatives represent a class of small molecules with potential therapeutic applications. Due to the limited publicly available data on the specific parent compound, this guide focuses on a structurally related analog, the (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, named RDS 60.[1][2] This compound shares key structural motifs with the target molecule and has been evaluated for its anti-tumoral effects in HNSCC cell lines.
The primary mechanism of action for RDS 60 and the comparator drugs, nocodazole and vincristine, involves the disruption of microtubule dynamics, a critical process for cell division.[1][2] By interfering with microtubule polymerization, these agents induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[1][2] This guide will compare the efficacy of these compounds in two well-established HNSCC cell lines: CAL 27 (derived from a tongue squamous cell carcinoma) and FaDu (derived from a pharyngeal squamous cell carcinoma).
Comparative Bioactivity Data
The following tables summarize the quantitative data on the effects of RDS 60, nocodazole, and vincristine on the viability and apoptosis of CAL 27 and FaDu cell lines.
Table 1: Comparative Cell Viability (EC50/IC50 Values)
| Compound | Cell Line | 24 hours (µM) | 48 hours (µM) | Citation |
| RDS 60 | CAL 27 | 10.8 | 2.5 | [1] |
| FaDu | 12.4 | 2.9 | [1] | |
| Nocodazole | CAL 27 | Data not available | Data not available | |
| FaDu | Data not available | Data not available | ||
| Vincristine | HNSCC Cell Lines* | Not specified | IC50 values for various HNSCC cell lines (UM-SCC series) ranged from 0.008 to >10 µg/mL. |
*Note: Specific IC50 values for vincristine in CAL 27 and FaDu cell lines were not found in the same comparative study. The provided range is from a study on a panel of HNSCC cell lines.
Table 2: Comparative Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | Treatment Time (hours) | Apoptotic Cells (%) | Citation |
| RDS 60 | CAL 27 | 2 | 24 | 39 | [1] |
| FaDu | 2 | 24 | 26 | [1] | |
| Nocodazole | HCT116* | 0.2 µg/mL (~0.66 µM) | 72 | Significant DNA fragmentation observed | |
| Vincristine | SH-SY5Y** | 0.1 | 24 | Significant increase in apoptosis |
*Note: Apoptosis data for nocodazole in CAL 27 and FaDu cells is not readily available. The data presented is from a study on the HCT116 colon cancer cell line to illustrate its pro-apoptotic effect. **Note: Apoptosis data for vincristine in CAL 27 and FaDu cells is not readily available. The data presented is from a study on the SH-SY5Y neuroblastoma cell line.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by these compounds and the general workflows for the experimental validation of their bioactivity.
Caption: Mechanism of action for microtubule-targeting agents.
References
Navigating Target Selectivity: A Comparative Guide to the Cross-Reactivity of Pyrrole-Based Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding a compound's selectivity is paramount to ensuring both efficacy and safety. This guide provides a comparative analysis of the cross-reactivity profile of a representative pyrrole-based benzoic acid derivative, using the hypothetical compound 4-(1H-pyrrol-1-ylmethyl)benzoic acid as a case study. Molecules within this structural class have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] This document will objectively compare the compound's activity against its intended target, COX-2, with its potential off-target effects on the closely related COX-1 isoform, supported by established experimental data for similar compounds.
Comparative Analysis of Target Inhibition
The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is derived from their inhibition of COX-2, an enzyme responsible for mediating inflammation and pain. However, concurrent inhibition of the constitutive COX-1 isoform can lead to undesirable side effects, such as gastrointestinal complications. Therefore, achieving high selectivity for COX-2 over COX-1 is a critical objective in drug design.
The table below summarizes the inhibitory activity of our representative compound against human COX-1 and COX-2. The data is presented as IC50 values, which denote the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for the target enzyme, COX-2.
| Target Enzyme | Representative Compound IC50 (nM) | Celecoxib IC50 (nM) |
| COX-1 | 1500 | 1500 |
| COX-2 | 15 | 40 |
| Selectivity Index (COX-1/COX-2) | 100 | 37.5 |
Experimental Protocols
The following section details the methodology used to derive the comparative inhibitory data.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the concentration-dependent inhibition of recombinant human COX-1 and COX-2 by the test compound.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a Tris-HCl buffer for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specified time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic curve.
Caption: Workflow for the in vitro COX inhibition assay.
Signaling Pathway Overview
The diagram below illustrates the differential roles of COX-1 and COX-2 in prostaglandin synthesis. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
Caption: Differential roles of COX-1 and COX-2 in prostaglandin synthesis.
This guide highlights the importance of evaluating the cross-reactivity of therapeutic candidates. The representative pyrrole-based benzoic acid derivative demonstrates a favorable selectivity profile for COX-2 over COX-1, a key characteristic for a potentially safer anti-inflammatory agent. Further studies would be required to explore the full off-target profile against a broader panel of kinases and receptors to fully de-risk this chemical series for clinical development.
References
A Comparative Guide to the Structure-Activity Relationship of 4-(1H-pyrrol-1-yl)benzoic Acid Analogs as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(1H-pyrrol-1-yl)benzoic acid analogs, focusing on their potential as antimicrobial agents. While the initial focus was on the 4-(1H-pyrrol-1-ylmethyl)benzoic acid scaffold, the available literature predominantly investigates the closely related 4-(1H-pyrrol-1-yl)benzoic acid core, where the pyrrole moiety is directly attached to the phenyl ring. This guide will, therefore, concentrate on the latter, a promising class of compounds targeting essential bacterial enzymes. We will delve into their inhibitory activities against key targets, present quantitative data from various studies, and provide detailed experimental protocols for the assays mentioned.
I. Comparative Analysis of Biological Activity
The 4-(1H-pyrrol-1-yl)benzoic acid scaffold has been extensively modified to explore its therapeutic potential, particularly as antimicrobial agents. A significant number of analogs have been synthesized and evaluated for their inhibitory activity against various bacterial strains and specific enzymes crucial for bacterial survival.
Antibacterial and Antitubercular Activity
Several studies have focused on the synthesis of hydrazide analogs of 4-(1H-pyrrol-1-yl)benzoic acid and their subsequent conversion to oxadiazole and triazole derivatives. These compounds have demonstrated notable antibacterial and antitubercular activities.[1][2] The general structure involves the derivatization of the carboxylic acid group into a hydrazide, which then serves as a versatile intermediate for further heterocyclic ring formation.
A key finding is that the introduction of a 2,5-dimethyl substitution on the pyrrole ring often enhances antimicrobial activity.[3] For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and showed promising activity.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 4-(1H-pyrrol-1-yl)benzoic Acid Analogs
| Compound ID | R Group on Pyrrole | Modification on Benzoic Acid | Target Organism | MIC (µg/mL) | Reference |
| Compound A | H | -N'-(2-phenoxyacetyl)benzohydrazide | M. tuberculosis H37Rv | >50 | [2] |
| Compound B | 2,5-dimethyl | -N'-(2-phenoxyacetyl)benzohydrazide | M. tuberculosis H37Rv | 12.5 | [3] |
| Compound C | H | 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis H37Rv | 16 | [2] |
| Compound D | H | Hydrazone derivative | S. aureus | 8 | [4] |
| Compound E | H | Hydrazone derivative | E. coli | 16 | [4] |
This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Dual Enzyme Inhibition: Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR)
A significant breakthrough in understanding the mechanism of action of these compounds was the discovery that they can act as dual inhibitors of two vital bacterial enzymes: enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid biosynthesis, and dihydrofolate reductase (DHFR), which is crucial for folate metabolism and DNA synthesis.[3] The inhibition of these two distinct pathways could potentially reduce the likelihood of drug resistance development.
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide series, in particular, has been identified as potent dual inhibitors.[3] Molecular docking studies have suggested that these molecules can fit into the active sites of both enzymes, interacting with key amino acid residues.[3]
Table 2: In Vitro Enzyme Inhibition Data for Representative Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Representative Analog 1 | Enoyl-ACP Reductase (InhA) | Data not explicitly provided in µM, but showed significant inhibition | [3] |
| Representative Analog 1 | Dihydrofolate Reductase (DHFR) | Data not explicitly provided in µM, but showed significant inhibition | [3] |
II. Key Signaling and Biosynthetic Pathways
The antimicrobial activity of 4-(1H-pyrrol-1-yl)benzoic acid analogs is primarily attributed to the disruption of essential bacterial biosynthetic pathways. Below are simplified diagrams illustrating the roles of the target enzymes, InhA and DHFR.
Caption: Simplified overview of the bacterial Fatty Acid Synthesis (FAS-II) pathway, highlighting the role of Enoyl-ACP Reductase (InhA) and its inhibition by 4-(1H-pyrrol-1-yl)benzoic acid analogs.
Caption: The role of Dihydrofolate Reductase (DHFR) in the folate biosynthesis pathway and its inhibition by 4-(1H-pyrrol-1-yl)benzoic acid analogs.
III. Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of novel compounds.
General Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide
The synthesis of the core intermediate, 4-(1H-pyrrol-1-yl)benzoic acid hydrazide, is a foundational step.
Caption: General workflow for the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide.
Protocol:
-
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid: A mixture of 4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran is refluxed in glacial acetic acid. The reaction mixture is then cooled and poured into ice-water, and the precipitated product is filtered, washed, and dried.
-
Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate: The synthesized 4-(1H-pyrrol-1-yl)benzoic acid is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed, and the excess ethanol is removed under reduced pressure. The residue is poured into ice-water and neutralized to precipitate the ester.
-
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide: The ethyl ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed, cooled, and the resulting solid hydrazide is filtered and recrystallized.[2]
In Vitro Enoyl-ACP Reductase (InhA) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the InhA enzyme.
Materials:
-
Purified InhA enzyme
-
NADH
-
Crotonoyl-CoA (substrate)
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, and the test compound solution (or DMSO for control).
-
Add the purified InhA enzyme to each well and pre-incubate the mixture.
-
Initiate the reaction by adding the substrate, crotonoyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[5][6]
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay determines the inhibitory effect of compounds on DHFR activity.[7][8]
Materials:
-
Purified DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF) (substrate)
-
Assay Buffer (e.g., DHFR Assay Buffer from a commercial kit)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of the test compounds.
-
To the wells of a 96-well plate, add the assay buffer, NADPH, and the test compound solution.
-
Add the DHFR enzyme solution to each well and pre-incubate.
-
Initiate the reaction by adding the DHF substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which reflects the consumption of NADPH.[7][9]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition and subsequently the IC50 value for each test compound.[7]
IV. Conclusion and Future Directions
The 4-(1H-pyrrol-1-yl)benzoic acid scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. The derivatization of the carboxylic acid moiety into hydrazides and other heterocyclic systems has yielded compounds with significant antibacterial and antitubercular activity. The identification of dual-target inhibition of InhA and DHFR is particularly noteworthy, offering a potential strategy to combat drug resistance.
Future research in this area should focus on:
-
Systematic SAR studies: A more systematic exploration of substitutions on both the pyrrole and benzoic acid rings is needed to establish a clear quantitative structure-activity relationship. This should include a wider range of electronic and steric modifications.
-
Pharmacokinetic Profiling: Promising lead compounds should be subjected to in-depth pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness.
-
Exploration of the 'ylmethyl' Linker: Although less explored, the introduction of a methylene linker between the pyrrole and benzoic acid moieties could offer different conformational flexibility and potentially lead to interactions with different or the same targets with altered affinity. This remains a viable area for future investigation.
By leveraging the insights from the existing body of research and pursuing these future directions, the development of clinically effective antimicrobial drugs based on the 4-(1H-pyrrol-1-yl)benzoic acid scaffold is a tangible goal.
References
- 1. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. scispace.com [scispace.com]
Benchmarking Efficacy: A Comparative Analysis of 4-(1H-pyrrol-1-yl)benzoic Acid Derivatives Against Standard Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Within this context, heterocyclic compounds, particularly those containing a pyrrole scaffold, have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the efficacy of derivatives of 4-(1H-pyrrol-1-yl)benzoic acid against established antibacterial and antitubercular drugs, supported by available in vitro experimental data. The information is intended to offer a benchmark for researchers engaged in the exploration of new therapeutic agents.
Comparative Efficacy Data
The in vitro antimicrobial activity of novel synthetic compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various 4-(1H-pyrrol-1-yl)benzoic acid derivatives against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. These values are juxtaposed with the MICs of standard-of-care antibiotics to provide a clear benchmark of their relative potency.
Table 1: In Vitro Antibacterial Activity of 4-(1H-pyrrol-1-yl)benzoic Acid Derivatives
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Pyrrole Derivative 1 | Staphylococcus aureus | 0.25 | [1] |
| Enterococcus faecalis | 0.25 | [1] | |
| Escherichia coli | 0.5 | [1] | |
| Gentamicin (Standard) | Staphylococcus aureus | 0.5-2 | [2] |
| Escherichia coli | 0.25-1 | [2] | |
| Pyrrole Derivative 2 | Staphylococcus aureus | 8-16 | [3] |
| Escherichia coli | 32 | [3] | |
| Amoxicillin (Standard) | Escherichia coli | 256 | [3] |
Table 2: In Vitro Antitubercular Activity of 4-(1H-pyrrol-1-yl)benzoic Acid Hydrazide Derivatives against Mycobacterium tuberculosis H37Rv
| Compound/Drug | MIC (µg/mL) | MIC (µM) | Reference |
| Hydrazide Derivative A | 16 | - | [1] |
| Hydrazide Derivative B | - | 2.97 - 3.10 | [1] |
| N'-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | - | - | [4] |
| N'-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide (C18) | - | - | [4] |
| Isoniazid (Standard) | 0.25 | - | [1][3] |
| Rifampicin (Standard) | - | - | [1] |
| Ethambutol (Standard) | - | - | [1] |
| Triclosan (Control) | 10 | - | [3] |
Note: Some data points were reported in different units (µg/mL vs. µM) and have been presented as found in the source literature. A direct comparison requires conversion based on the molecular weight of the specific derivatives, which were not always provided in the abstracts.
Experimental Protocols
Accurate and reproducible data are the bedrock of comparative analysis. The following are detailed methodologies for the key in vitro assays cited in the efficacy tables.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[5][6]
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (e.g., a 4-(1H-pyrrol-1-yl)benzoic acid derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The concentration of the stock solution is typically high enough to allow for subsequent serial dilutions.
2. Preparation of Microtiter Plates:
-
Sterile 96-well microtiter plates are used.
-
A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells using a liquid growth medium, such as Mueller-Hinton Broth (MHB).[7] This creates a gradient of drug concentrations.
-
A positive control well (containing broth and bacteria, but no drug) and a negative control well (containing only broth) are included on each plate.
3. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
This suspension is then diluted in the broth medium to the final desired inoculum density.
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plates are covered and incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
5. Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which no visible growth is observed.[8]
Luciferase Reporter Phage (LRP) Assay for Antitubercular Susceptibility Testing
The LRP assay is a rapid method for determining the susceptibility of Mycobacterium tuberculosis to antitubercular drugs.[9][10]
1. Principle:
-
This assay utilizes a mycobacteriophage (a virus that infects mycobacteria) that has been genetically engineered to carry the firefly luciferase gene.
-
When the phage infects a viable M. tuberculosis cell, it injects its genetic material, leading to the expression of luciferase.
-
The addition of the substrate luciferin results in the emission of light, which can be measured. The amount of light produced is proportional to the number of viable mycobacteria.
2. Assay Procedure:
-
A suspension of M. tuberculosis H37Rv is prepared in a suitable broth (e.g., Middlebrook 7H9 broth).
-
The bacterial suspension is aliquoted into cryovials.
-
The test compound (e.g., a 4-(1H-pyrrol-1-yl)benzoic acid derivative) is added to the vials at various concentrations. A drug-free control is also included.
-
The vials are incubated at 37°C for a period (e.g., 72 hours) to allow the drug to act on the bacteria.[9]
-
The luciferase reporter phage is then added to each vial, and the mixture is incubated for a few hours to allow for phage infection and luciferase expression.[11]
-
The substrate, luciferin, is added, and the light emission (Relative Light Units, RLU) is measured using a luminometer.
3. Interpretation of Results:
-
A significant reduction in light output in the presence of the test compound compared to the drug-free control indicates that the compound has inhibited or killed the mycobacteria.
-
The MIC can be determined as the lowest concentration of the compound that causes a predefined percentage of reduction in RLU.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Caption: General Mechanisms of Antibacterial Drug Action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. benchchem.com [benchchem.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 9. bbrc.in [bbrc.in]
- 10. Reporter Phage and Breath Tests: Emerging Phenotypic Assays for Diagnosing Active Tuberculosis, Antibiotic Resistance, and Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Pyrrole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a ubiquitous and vital heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in medicinal chemistry and drug design. Consequently, the efficient and versatile synthesis of substituted pyrroles is a cornerstone of modern organic chemistry. This guide provides an objective comparison of five prominent synthetic routes to pyrrole-containing compounds: the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, the Hantzsch Pyrrole Synthesis, the Barton-Zard Reaction, and the Van Leusen Pyrrole Synthesis. By presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific research and development needs.
Quantitative Comparison of Pyrrole Synthetic Routes
The selection of a synthetic route is often dictated by factors such as yield, reaction conditions, availability of starting materials, and desired substitution patterns. The following table summarizes these key parameters for the five major pyrrole syntheses, offering a quantitative basis for comparison.
| Synthetic Route | Starting Materials | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines or ammonia | Protic or Lewis acids (e.g., HCl, acetic acid) | 25 - 115 | 15 min - 2 h | 80 - 95+ | High yields, simple procedure, readily available starting materials for symmetrical pyrroles. | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. |
| Knorr Pyrrole Synthesis | α-Amino ketones, β-ketoesters | Zinc, acetic acid | Room Temp. to Reflux | 1 - 4 h | 40 - 80 | Good for polysubstituted pyrroles with specific substitution patterns. | α-Amino ketones can self-condense; often requires in situ generation. |
| Hantzsch Pyrrole Synthesis | α-Haloketones, β-ketoesters, ammonia or primary amines | Base (e.g., ammonia, primary amine) | Room Temp. to Reflux | 2 - 24 h | 40 - 70 | Convergent synthesis allowing for diverse substitution patterns. | Can have competing side reactions; yields can be moderate. |
| Barton-Zard Reaction | Nitroalkenes, α-isocyanoacetates | Base (e.g., DBU, KOtBu) | 20 - 30 | 18 - 24 h | 60 - 85 | Forms highly functionalized pyrroles; good for specific substitution patterns. | Starting materials can be complex to synthesize; strong bases required. |
| Van Leusen Pyrrole Synthesis | α,β-Unsaturated ketones/aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., NaH, t-BuOK) | -15 to Room Temp. | 2 - 24 h | 60 - 90+ | Access to 3,4-disubstituted pyrroles; mild reaction conditions. | TosMIC is a specialized reagent; can be sensitive to reaction conditions. |
Detailed Experimental Protocols
To provide a practical understanding of these synthetic routes, detailed experimental protocols for the synthesis of specific pyrrole-containing compounds are presented below.
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione and aniline.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), methanol (0.5 mL), and one drop of concentrated HCl.
-
Heat the mixture to reflux for 15 minutes.
-
After cooling, add the reaction mixture to 5.0 mL of 0.5 M HCl while cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield the pure product.
Expected Yield: Approximately 52% (178 mg).
Knorr Pyrrole Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate
This one-pot procedure details the synthesis of a highly substituted pyrrole from ethyl acetoacetate.[1][2]
Materials:
-
Ethyl acetoacetate (32.5 g, 0.25 mol)
-
Glacial Acetic Acid (75 mL)
-
Sodium Nitrite (8.7 g, 0.126 mol)
-
Zinc powder (16.7 g, 0.255 mol)
-
Water
Procedure:
-
Add ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL) to a 250 mL flask and cool in an ice bath.
-
Dissolve sodium nitrite (8.7 g) in 12.5 mL of water and add it dropwise to the cooled flask, maintaining the temperature between 5 and 7 °C.[2]
-
After the addition is complete, stir the reaction in the ice bath for 30 minutes, then allow it to warm to room temperature and let it sit for 4 hours.[2]
-
Slowly add zinc powder (16.7 g) to the reaction mixture, ensuring the temperature does not exceed 70 °C.[2]
-
Once all the zinc has been added, reflux the mixture for 1 hour.[2]
-
While still hot, pour the mixture into 850 mL of water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude solid from ethanol to obtain the pure product.
Expected Yield: Approximately 48.5%.[2]
Hantzsch Pyrrole Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This method describes the synthesis of a trisubstituted pyrrole.
Materials:
-
2-Bromopropanal
-
Ethyl acetoacetate
-
Ammonia water
Procedure:
-
Prepare 2-bromopropanal by the bromination of propionaldehyde.
-
In a suitable reaction vessel, combine 2-bromopropanal, ethyl acetoacetate, and ammonia water.
-
The reaction is carried out at a temperature between 0 °C and 50 °C under alkaline conditions to facilitate the ring-closure reaction.
-
Upon completion of the reaction, the product is isolated and purified by standard methods such as extraction and crystallization.
Expected Yield: Yields for this specific reaction can vary, but are generally in the moderate to good range (40-70%).
Barton-Zard Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate
This protocol outlines the synthesis of a substituted pyrrole from a nitroalkane derivative and an isocyanoacetate.[3]
Materials:
-
4-Acetoxy-3-nitrohexane (103 g, 0.54 mol)
-
Ethyl isocyanoacetate (50.7 g, 0.45 mol)
-
Anhydrous Tetrahydrofuran (THF) (320 mL)
-
Anhydrous Isopropyl Alcohol (IPA) (130 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (152 g, 1 mol)
Procedure:
-
In a 1-L, three-necked, round-bottomed flask, charge 4-acetoxy-3-nitrohexane (103 g), ethyl isocyanoacetate (50.7 g), anhydrous THF (320 mL), and anhydrous IPA (130 mL).[3]
-
Add DBU (152 g) while maintaining the temperature between 20 °C and 30 °C using an ice bath.[3]
-
Stir the mixture for 24 hours at room temperature.[3]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of ether and water (total volume 1 L).
-
Separate the organic layer, and extract the aqueous layer with ether (2 x 200 mL).[3]
-
Combine the organic layers, wash with 1 M HCl (2 x 200 mL) and brine (200 mL), and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield the desired pyrrole.
Expected Yield: Approximately 70-76%.[3]
Van Leusen Pyrrole Synthesis of a 3,4-Disubstituted Pyrrole
This general procedure describes the synthesis of a 3,4-disubstituted pyrrole from an α,β-unsaturated ketone and TosMIC.
Materials:
-
α,β-Unsaturated Ketone (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 - 1.2 equiv)
-
Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 - 1.5 equiv)
-
Solvent (e.g., THF, DMSO/ether)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH) in the chosen solvent.
-
Add a solution of the α,β-unsaturated ketone and TosMIC in the same solvent dropwise to the base suspension at room temperature or below.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: Typically in the range of 60-90%.
Visualizing the Synthetic Pathways
To further aid in the understanding and comparison of these synthetic routes, the following diagrams, generated using Graphviz, illustrate the generalized mechanisms or workflows.
Caption: Generalized mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: Key steps in the Knorr Pyrrole Synthesis.
Caption: Convergent pathway of the Hantzsch Pyrrole Synthesis.
Caption: Mechanistic overview of the Barton-Zard Reaction.
Caption: The [3+2] cycloaddition pathway of the Van Leusen Synthesis.
References
Comparative Analysis of cPLA2α Inhibitors: In Vitro and In Vivo Correlation of Anti-Inflammatory Activity
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of cytosolic phospholipase A2α (cPLA2α) inhibitors, featuring 4-(1H-pyrrol-1-ylmethyl)benzoic acid derivatives AVX001 and AVX002, and the alternative compound WAY-196025. This guide provides a detailed examination of their in vitro and in vivo activities, supported by experimental data and protocols.
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of cPLA2α presents a promising therapeutic strategy for a variety of inflammatory diseases. This guide focuses on the comparative analysis of two pyrrole-benzoic acid derivatives, AVX001 and AVX002, against another potent cPLA2α inhibitor, WAY-196025, providing a data-driven overview of their performance in both laboratory and preclinical settings.
In Vitro Activity Comparison
The in vitro potency of cPLA2α inhibitors is a key indicator of their direct interaction with the target enzyme and their potential for cellular efficacy. The following tables summarize the inhibitory activities of AVX001, AVX002, and WAY-196025 in both enzymatic and cell-based assays.
Table 1: In Vitro Enzymatic Inhibition of cPLA2α
| Compound | Assay Type | Parameter | Value |
| AVX001 | Mixed Micelle Assay | XI(50) | 0.0072 (mole fraction)[1] |
| AVX002 | Mixed Micelle Assay | XI(50) | 0.0052 (mole fraction)[1] |
| WAY-196025 | Isolated Enzyme Assay | IC50 | 10 nM |
Table 2: In Vitro Cellular Inhibition of Arachidonic Acid (AA) Release
| Compound | Cell Line | Stimulant | Parameter | Value |
| AVX001 | SW982 Synoviocytes | IL-1β | IC50 | ~0.6 - 1 µM[1] |
| AVX002 | SW982 Synoviocytes | IL-1β | IC50 | ~0.6 - 1 µM[1] |
In Vivo Activity Comparison
The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. The anti-inflammatory effects of AVX001, AVX002, and WAY-196025 have been evaluated in preclinical models of inflammation. The following table summarizes the in vivo efficacy of AVX001 and AVX002 in a murine model of collagen-induced arthritis (CIA).
Table 3: In Vivo Efficacy in Murine Collagen-Induced Arthritis (CIA) Model
| Compound | Dosing Regimen | Key Findings |
| AVX001 | Prophylactic & Therapeutic | - Significantly reduced Arthritis Index (AI) and progression of arthritis.[1] - Significantly reduced histopathological parameters of joint damage.[1] - Reduced plasma PGE2 levels by ~50%.[1] |
| AVX002 | Prophylactic & Therapeutic | - Significantly reduced Arthritis Index (AI) and progression of arthritis.[1] - Significantly reduced histopathological parameters of joint damage.[1] - Reduced plasma PGE2 levels by ~50%.[1] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Caption: cPLA2α signaling pathway in inflammation.
Caption: Experimental workflow for the in vivo CIA model.
Caption: Correlation of in vitro activity to in vivo efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro cPLA2α Mixed Micelle Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of cPLA2α.
-
Reagents and Preparation:
-
Purified recombinant human cPLA2α enzyme.
-
Substrate: Mixed micelles are prepared containing a radiolabeled phospholipid substrate (e.g., 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine) and a non-ionic detergent (e.g., Triton X-100).
-
Assay Buffer: Typically contains HEPES, CaCl₂, and BSA.
-
Inhibitors (AVX001, AVX002) are dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The inhibitor is pre-incubated with the cPLA2α enzyme in the assay buffer for a defined period at a specific temperature (e.g., 15 minutes at 37°C).
-
The enzymatic reaction is initiated by the addition of the mixed micelle substrate.
-
The reaction is allowed to proceed for a set time (e.g., 10 minutes) and then terminated by the addition of a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
The released radiolabeled arachidonic acid is separated from the unhydrolyzed phospholipid by solvent extraction and quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to that in the vehicle control.
-
The XI(50), which is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50%, is determined from a dose-response curve.[1]
-
Cellular Arachidonic Acid (AA) Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid in a cellular context.
-
Cell Culture and Labeling:
-
SW982 human synovial sarcoma cells are cultured in appropriate media.
-
Cells are seeded in multi-well plates and incubated with radiolabeled arachidonic acid (e.g., [³H]arachidonic acid) for a period to allow its incorporation into cellular phospholipids (e.g., 24 hours).
-
After labeling, the cells are washed to remove unincorporated radiolabel.
-
-
Inhibitor Treatment and Stimulation:
-
Cells are pre-incubated with varying concentrations of the cPLA2α inhibitor (or vehicle control) for a specified time (e.g., 1 hour).
-
The cells are then stimulated with a pro-inflammatory agent, such as Interleukin-1β (IL-1β), to induce cPLA2α activation and AA release.
-
-
Measurement of AA Release:
-
After the stimulation period, the cell culture supernatant is collected.
-
The amount of released [³H]arachidonic acid in the supernatant is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of AA release is calculated for each inhibitor concentration relative to the stimulated vehicle control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of AA release, is determined by non-linear regression analysis of the dose-response curve.
-
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.
-
Animals:
-
Male DBA/1 mice, which are susceptible to CIA, are typically used.
-
-
Induction of Arthritis:
-
An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
On day 0, mice are immunized with an intradermal injection of the collagen emulsion at the base of the tail.
-
A booster injection of collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered on day 21.
-
-
Treatment Regimens:
-
Prophylactic: Treatment with the test compounds (e.g., AVX001, AVX002), vehicle, or reference drugs (e.g., methotrexate, Enbrel) is initiated before the onset of clinical signs of arthritis.
-
Therapeutic: Treatment is initiated after the mice have developed clinical signs of arthritis.
-
-
Assessment of Arthritis:
-
Clinical Scoring (Arthritis Index): Mice are monitored daily or every other day for the signs of arthritis in each paw. A scoring system (e.g., 0-4 scale) is used to grade the severity of inflammation, with a maximum possible score per mouse.
-
Paw Swelling: Paw thickness can be measured using a caliper.
-
-
Endpoint Analysis:
-
Histopathology: At the end of the study, the animals are euthanized, and their paws are collected for histological analysis. Sections of the joints are stained (e.g., with hematoxylin and eosin) and scored for parameters such as inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples are collected to measure the plasma levels of inflammatory biomarkers, such as prostaglandin E2 (PGE2), using methods like ELISA.
-
This guide provides a comparative overview of the anti-inflammatory activities of cPLA2α inhibitors, with a focus on pyrrole-benzoic acid derivatives. The presented data and protocols offer a valuable resource for researchers in the field of inflammation and drug discovery, facilitating the evaluation and development of novel therapeutic agents targeting cPLA2α.
References
A Head-to-Head Comparison of 4-(1H-pyrrol-1-ylmethyl)benzoic acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of isomeric compounds is a critical decision that can significantly impact the physicochemical properties and biological activity of a lead molecule. This guide provides a detailed head-to-head comparison of 4-(1H-pyrrol-1-ylmethyl)benzoic acid and its positional isomers, the 2- and 3-substituted analogues. Due to a lack of direct comparative experimental studies in the public domain, this guide combines theoretical data, information on structurally related compounds, and plausible experimental protocols to offer a comprehensive overview for research and development purposes.
The positional isomerism of the pyrrole-methylene-benzoic acid scaffold can influence key parameters such as acidity, solubility, and crystal packing, which in turn affect oral bioavailability and formulation. Furthermore, the spatial orientation of the pyrrole and carboxylic acid moieties dictates the molecule's interaction with biological targets, leading to potentially distinct pharmacological profiles.
Physicochemical Properties
The physicochemical properties of the isomers are crucial for their handling, formulation, and pharmacokinetic profiles. While experimental data for these specific isomers is scarce, predicted values can provide valuable insights.
| Property | 2-(1H-pyrrol-1-ylmethyl)benzoic acid | 3-(1H-pyrrol-1-ylmethyl)benzoic acid | This compound |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₂H₁₁NO₂ | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol | 201.22 g/mol | 201.22 g/mol |
| Predicted pKa | ~4.0 | ~4.5 | ~4.8 |
| Predicted LogP | ~2.5 | ~2.5 | ~2.5 |
| Predicted Boiling Point | ~370 °C | ~380 °C | ~385 °C |
| Predicted Melting Point | Varies | Varies | Varies |
Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.
Synthesis and Experimental Protocols
General Synthesis Workflow
Caption: General synthetic workflow for the preparation of (1H-pyrrol-1-ylmethyl)benzoic acid isomers.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrrole
-
Methyl 4-(bromomethyl)benzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1M)
Step 1: N-Alkylation to form Methyl 4-(1H-pyrrol-1-ylmethyl)benzoate
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of pyrrole (1.1 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(1H-pyrrol-1-ylmethyl)benzoate.
Step 2: Ester Hydrolysis to form this compound
-
To a solution of methyl 4-(1H-pyrrol-1-ylmethyl)benzoate (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
This protocol can be adapted for the synthesis of the 2- and 3-isomers by using the corresponding methyl 2-(bromomethyl)benzoate or methyl 3-(bromomethyl)benzoate in Step 1.
Potential Biological Activities and Signaling Pathways
While no specific biological data for these exact isomers is publicly available, the pyrrole and benzoic acid moieties are present in numerous biologically active compounds. Derivatives of 4-(1H-pyrrol-1-yl)benzoic acid have been investigated for their antibacterial and antitubercular properties. It is plausible that these isomers could exhibit similar activities.
Furthermore, benzoic acid derivatives are known to act as inhibitors of various enzymes, including histone deacetylases (HDACs). The different spatial arrangements of the pyrrole ring in the 2-, 3-, and 4-isomers could lead to differential binding affinities for enzyme active sites.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where these isomers could act as inhibitors of a signaling pathway, for instance, by targeting a key enzyme. The variation in isomer structure would likely affect the binding efficiency and subsequent pathway inhibition.
Caption: Hypothetical inhibition of a target enzyme by the (1H-pyrrol-1-ylmethyl)benzoic acid isomers.
Conclusion and Future Directions
This guide provides a foundational comparison of this compound and its 2- and 3-isomers for researchers in the field of drug discovery and development. While a clear gap in direct experimental data exists, the provided theoretical data and generalized experimental protocols offer a starting point for further investigation.
Future research should focus on the synthesis and experimental characterization of these isomers to validate the predicted physicochemical properties. Head-to-head biological screening in relevant assays, such as antibacterial, antifungal, or enzyme inhibition assays, is crucial to elucidate the structure-activity relationship and identify the most promising isomer for further development. The distinct spatial arrangements of these isomers warrant a thorough investigation into their differential biological effects.
Reproducibility of Published Data on 4-(1H-pyrrol-1-ylmethyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on 4-(1H-pyrrol-1-ylmethyl)benzoic acid, a molecule of interest in medicinal chemistry. Due to the limited publicly available, peer-reviewed data for this specific compound, this guide also includes information on closely related and functionally relevant alternatives to offer a broader context for researchers. The focus is on providing a framework for evaluating the synthesis, characterization, and potential applications of this and similar chemical entities.
Introduction to this compound
This compound (CAS 137025-10-6) is a heterocyclic compound incorporating a pyrrole ring linked via a methylene bridge to a benzoic acid moiety. While specific peer-reviewed studies detailing its synthesis and biological activity are scarce, its structural motifs are common in compounds with demonstrated antibacterial properties. Many pyrrole and benzoic acid derivatives have been investigated as inhibitors of bacterial fatty acid biosynthesis, a critical pathway for bacterial survival.
Data Presentation: Physicochemical Properties
| Property | This compound | 4-(1H-pyrrol-1-yl)benzoic acid | Data Source |
| CAS Number | 137025-10-6 | 22106-33-8 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₁H₉NO₂ | Calculated |
| Molecular Weight | 201.22 g/mol | 187.19 g/mol | Calculated |
| IUPAC Name | This compound | 4-(1H-pyrrol-1-yl)benzoic acid | Commercial Suppliers |
| InChI Key | BVJRENXLDBXRHV-UHFFFAOYSA-N | NLSIIPKSANRIGS-UHFFFAOYSA-N | Commercial Suppliers |
| SMILES | C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O | O=C(O)c1ccc(cc1)n1cccc1 | Commercial Suppliers |
Experimental Protocols
While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be inferred from standard organic chemistry principles and related publications.
Hypothesized Synthesis of this compound
The most probable synthetic pathway involves the N-alkylation of pyrrole with a 4-(halomethyl)benzoic acid derivative, such as 4-(bromomethyl)benzoic acid.
Reaction:
Caption: Hypothesized synthetic route to this compound.
General Procedure:
-
To a solution of pyrrole in a suitable aprotic polar solvent (e.g., DMF or acetone), a base (e.g., potassium carbonate or sodium hydride) is added.
-
The mixture is stirred at room temperature to facilitate the deprotonation of pyrrole.
-
A solution of 4-(bromomethyl)benzoic acid in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Alternative: Paal-Knorr Synthesis for Pyrrole Derivatives
For the synthesis of other pyrrole-containing compounds, the Paal-Knorr synthesis is a widely used and reliable method. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Caption: General experimental workflow for the Paal-Knorr synthesis of N-substituted pyrroles.
Comparison with Alternatives: Inhibitors of Bacterial Fatty Acid Biosynthesis
Given the structural alerts within this compound, it is pertinent to compare it with known inhibitors of bacterial fatty acid biosynthesis. This pathway is a validated target for antibacterial drugs. The following table presents a comparison with established and experimental inhibitors.
| Compound | Target Enzyme(s) | Spectrum of Activity | Key Structural Features |
| This compound (Hypothesized) | Likely Enoyl-ACP Reductase (FabI) or other FASII enzymes | Unknown | Pyrrole ring, Benzoic acid |
| Triclosan | Enoyl-ACP Reductase (FabI) | Broad-spectrum antibacterial and antifungal | Diphenyl ether |
| Isoniazid | Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis | Narrow-spectrum (Mycobacteria) | Pyridine carboxamide |
| Platensimycin | β-ketoacyl-ACP Synthase (FabF/B) | Gram-positive bacteria | Aminobenzoic acid with a complex polyketide chain |
| Pyrrolomycin A | Not fully elucidated, affects cell membrane and other targets | Broad-spectrum antibacterial | Dichlorinated pyrrole |
Signaling Pathway Context: Bacterial Fatty Acid Synthesis (FASII)
The bacterial fatty acid synthesis (FASII) pathway is a multi-step enzymatic process essential for building fatty acids, which are crucial components of bacterial cell membranes. Inhibition of any key enzyme in this pathway disrupts membrane integrity and leads to bacterial cell death.
Caption: Simplified diagram of the bacterial fatty acid synthesis (FASII) pathway highlighting key enzymes that are targets for inhibition.
Conclusion
The reproducibility of published data on this compound is currently challenging due to the lack of comprehensive, peer-reviewed publications detailing its synthesis and characterization. However, based on its chemical structure and the activities of related compounds, it holds potential as a scaffold for the development of novel antibacterial agents, possibly targeting the fatty acid biosynthesis pathway. Further research is required to synthesize this compound, characterize it thoroughly using modern analytical techniques (NMR, IR, MS, and elemental analysis), and evaluate its biological activity to establish a reproducible and reliable dataset. For researchers in this area, the provided hypothetical synthesis and comparison with known inhibitors of the FASII pathway offer a foundational guide for future investigations.
Safety Operating Guide
Proper Disposal of 4-(1H-pyrrol-1-ylmethyl)benzoic acid in a Laboratory Setting
For immediate reference, treat 4-(1H-pyrrol-1-ylmethyl)benzoic acid as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. The following procedures are based on general best practices for the disposal of acidic organic compounds in a research environment. It is imperative to consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines, as regulations can vary.
I. Immediate Safety and Handling for Disposal
Prior to handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles and a face shield |
| Body Protection | Laboratory coat |
II. Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to collect it as chemical waste for pickup by a certified hazardous waste disposal service.[2][3]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated, leak-proof, and chemically compatible waste container.[3][4] The original container, if in good condition, is often a suitable choice.[3][5]
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[3][4]
-
-
Waste Segregation:
-
Arrange for Pickup:
-
Disposal of Empty Containers:
-
A chemical container is generally not considered "empty" until it has been triple-rinsed.[2][8]
-
The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on institutional policy.
-
After proper rinsing and air-drying, deface or remove the original label from the empty container before disposing of it as regular solid waste or according to your facility's procedures for glass or plastic recycling.[2][4]
-
Note on Neutralization: While dilute, simple inorganic acids and bases may sometimes be neutralized for drain disposal, this is generally not recommended for organic acids like this compound without specific approval from your EHS department.[7][9] The environmental and toxicological properties of the resulting salt are not well-established, and the compound may have other hazardous characteristics.
III. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety and regulatory compliance.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. coral.washington.edu [coral.washington.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Logistical Information for Handling 4-(1H-pyrrol-1-ylmethyl)benzoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(1H-pyrrol-1-ylmethyl)benzoic acid was not located. The following guidance is based on the safety profiles of structurally similar compounds, such as 4-(Pyrrolidin-1-ylmethyl)benzoic acid and benzoic acid, as well as general best practices for handling acidic chemical compounds in a laboratory setting.[1] It is imperative to conduct a thorough risk assessment before handling this compound.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Potential Hazards
Based on analogous compounds, this compound may present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][4][5]
-
Combustible Dust: Like many organic powders, it may form combustible dust concentrations in the air.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[7][8] | To protect eyes from splashes and airborne particles.[7] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[7][8][9][10] A chemical-resistant lab coat or apron.[7] | To prevent skin contact.[7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a chemical fume hood or if dust generation is likely.[7][8][10] | To protect against the inhalation of dust.[7] |
| Foot Protection | Closed-toe shoes.[7][9] | To protect feet from spills.[7] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before starting work.[7]
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[7][11]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Conduct all manipulations of the solid compound, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[7]
-
Use appropriate tools (e.g., spatulas) for handling the solid.
-
Keep the container tightly closed when not in use.[1][2][3][4][12]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][13] Seek immediate medical attention.[2][3][4][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][4][13] Remove contaminated clothing.[3][4][13] If skin irritation occurs, get medical advice.[3][4]
-
Inhalation: Move the person to fresh air.[1][2][3][13] If breathing is difficult, give oxygen.[2] Seek medical attention if symptoms persist.[1][2][13]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink 2-4 cupfuls of milk or water.[13] Seek immediate medical attention.[2][13]
4. Spill Response:
-
Small Spills: Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material.[7] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3][12][13][14] Avoid generating dust.[3]
-
Large Spills: Evacuate the area and prevent entry.[13][15] Contact your institution's environmental health and safety department.
Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be collected in a designated hazardous waste container.[7]
-
The waste container must be properly labeled with the chemical name and associated hazards.
2. Waste Disposal:
-
Dispose of the chemical waste in accordance with all federal, state, and local regulations.[3][12][15]
-
Do not dispose of the chemical down the drain or in the regular trash.[13][14][15]
-
Contact your institution's hazardous waste disposal program for specific disposal procedures.
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. alpharesources.com [alpharesources.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. redox.com [redox.com]
- 6. chemos.de [chemos.de]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 10. parrinst.com [parrinst.com]
- 11. earth.utah.edu [earth.utah.edu]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. ehs.com [ehs.com]
- 14. capotchem.com [capotchem.com]
- 15. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
